molecular formula C12H13NO B1649377 6-Ethoxy-2-methylquinoline CAS No. 6628-28-0

6-Ethoxy-2-methylquinoline

Cat. No.: B1649377
CAS No.: 6628-28-0
M. Wt: 187.24 g/mol
InChI Key: VTGXHCUQALWXCR-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylquinoline is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . This quinoline derivative is characterized by an ethoxy substituent at the 6-position and a methyl group at the 2-position of the quinoline ring system. It is identified by its CAS Registry Number 6628-28-0 and is also known by synonyms such as 6-Ethoxyquinaldine and NSC 60562 . As a solid, it should be stored refrigerated at 2-8°C . Quinoline derivatives are a significant class of compounds in medicinal chemistry research due to their diverse biological activities . Although specific biological data for this compound is limited in the searched literature, structurally similar ethoxyquinoline compounds have been investigated extensively for their potent biological properties. For instance, the antioxidant ethoxyquin has been studied for its neuroprotective potential . More specifically, a related dihydroquinoline antioxidant, 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113), has demonstrated significant protective effects in models of cerebral neurodegeneration, showing efficacy in reducing oxidative stress and neuronal cell death . Another hydroxy-tetrahydroquinoline derivative has shown promise in a rotenone-induced model of Parkinson's disease, exhibiting greater effectiveness than the comparative drug rasagiline by reducing oxidative stress and neuroinflammation . These studies highlight the potential research value of ethoxy-substituted quinoline scaffolds in neuroscience, particularly in exploring pathways related to oxidative stress and neuroprotection. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate protective equipment and refer to the Safety Data Sheet for detailed handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-2-methylquinoline
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InChI

InChI=1S/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTGXHCUQALWXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID4064428
Record name 6-Ethoxy-2-methylquinoline
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Molecular Weight

187.24 g/mol
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CAS No.

6628-28-0
Record name 6-Ethoxy-2-methylquinoline
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Record name Quinoline, 6-ethoxy-2-methyl-
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Record name 6-ETHOXY-2-METHYLQUINOLINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-methylquinoline, also known as 6-ethoxyquinaldine, is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established pharmaceuticals. The strategic placement of an ethoxy group at the 6-position and a methyl group at the 2-position of the quinoline ring imparts specific physicochemical characteristics that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity.[1] Understanding these core properties is fundamental for its application in the synthesis of novel therapeutic agents and for the development of robust analytical methodologies.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental data and established analytical protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and utilization of this compound in their scientific endeavors.

Chemical Identity and Structure

The structural framework of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The ethoxy and methyl substituents modify the electron distribution and steric factors of the parent quinoline molecule, thereby influencing its chemical reactivity and intermolecular interactions.

// Nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C4a [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-3.5!"]; C6 [label="C", pos="0,-4.2!"]; C7 [label="C", pos="-1.2,-3.5!"]; C8 [label="C", pos="-1.2,-2.1!"]; C8a [label="C", pos="0,-1.4!"]; C_Me [label="CH₃", pos="1.5,2.1!"]; O [label="O", pos="0,-5.6!"]; C_Et1 [label="CH₂", pos="-1.2,-6.3!"]; C_Et2 [label="CH₃", pos="-2.4,-5.6!"];

// Edges for the bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C2 -- C_Me [len=1.5]; C6 -- O [len=1.5]; O -- C_Et1 [len=1.5]; C_Et1 -- C_Et2 [len=1.5];

// Aromatic rings N1 -- C2 -- C3 -- C4 -- C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a -- C4a; } Chemical Structure of this compound

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol -
Appearance White to off-white solidChemicalBook
Melting Point 71-72 °CCAS Common Chemistry
Boiling Point 169-175 °C at 14 TorrCAS Common Chemistry
Density (Predicted) 1.078 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 5.90 ± 0.43ChemicalBook
Solubility More soluble in organic solvents than in water.[1]CymitQuimica

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the successful application of any chemical compound in research and development. Below are detailed, step-by-step methodologies for key experiments relevant to this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a solid transitions to a liquid at atmospheric pressure.

Apparatus:

  • Melting point apparatus (e.g., capillary melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.

  • Validation: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is suitable for assessing its purity.

G cluster_0 HPLC System cluster_1 Sample Analysis Mobile Phase Mobile Phase Pump Pump Injector Injector Injection Injection Column Column Separation Separation Detector Detector Detection Detection Data System Data System Data Analysis Data Analysis Sample Preparation Sample Preparation

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized to achieve good separation. A small amount of an acid, such as formic acid or trifluoroacetic acid, may be added to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent. A series of dilutions are made to create calibration standards.

  • Sample Preparation: A solution of the this compound sample to be analyzed is prepared at a concentration within the calibration range.

  • Analysis: The calibration standards and the sample solution are injected into the HPLC system.

  • Data Acquisition and Processing: The chromatograms are recorded, and the peak areas are integrated. A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons at the 2-position, and the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group). The chemical shifts and coupling patterns of the aromatic protons would provide valuable information for confirming the substitution pattern.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoline ring, the methyl group, and the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching vibrations of the aromatic and aliphatic groups.

  • C=C and C=N stretching vibrations of the quinoline ring.

  • C-O stretching vibration of the ethoxy group.

  • C-N stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The presence of the ethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. This compound is described as being more soluble in organic solvents than in water.[1]

Experimental Determination of Aqueous Solubility (Shake-Flask Method):

Principle: This method involves determining the saturation concentration of the compound in water at a specific temperature.

G Start Start Add excess solid to water Add excess solid to water Start->Add excess solid to water Equilibrate (shake at constant temp.) Equilibrate (shake at constant temp.) Add excess solid to water->Equilibrate (shake at constant temp.) Separate solid and liquid phases Separate solid and liquid phases Equilibrate (shake at constant temp.)->Separate solid and liquid phases Analyze liquid phase concentration Analyze liquid phase concentration Separate solid and liquid phases->Analyze liquid phase concentration Determine solubility Determine solubility Analyze liquid phase concentration->Determine solubility End End Determine solubility->End

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Ionization Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the nitrogen atom in the quinoline ring is basic and can be protonated. The predicted pKa of 5.90 ± 0.43 suggests it is a weak base.

Experimental Determination of pKa (Potentiometric Titration):

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Procedure:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. LogP is a critical parameter in drug design as it influences membrane permeability and protein binding.

Experimental Determination of LogP (Shake-Flask Method):

Principle: This method involves partitioning the compound between two immiscible liquids, typically n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.

Procedure:

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed and agitated until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If swallowed, seek medical attention. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound with notable potential in medicinal chemistry. The presented information, including its chemical identity, core properties, and established analytical methodologies for their determination, serves as a foundational resource for scientists and researchers. A thorough understanding of these properties is essential for the rational design of new molecules, the development of effective drug delivery systems, and the establishment of robust quality control procedures. Further experimental investigation to confirm the predicted values and to fully characterize its spectral and solubility profiles will undoubtedly contribute to unlocking the full potential of this versatile quinoline derivative.

References

  • CAS Common Chemistry. This compound. [Link]

Sources

6-Ethoxy-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Ethoxy-2-methylquinoline: Core Properties, Synthesis, and Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound this compound. We will delve into its fundamental molecular characteristics, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline methods for its structural validation, and explore its potential applications as a scaffold in modern drug discovery, grounded in the broader context of quinoline chemistry.

This compound, also known as 6-ethoxyquinaldine, is an aromatic heterocyclic compound.[1][2] Its structure consists of a quinoline bicyclic system, which is a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at the 2-position and an electron-donating ethoxy group at the 6-position.[3] This substitution pattern significantly influences the molecule's electronic properties, solubility, and biological activity, making it a compound of interest in medicinal chemistry.[3] The presence of the ethoxy group, for instance, increases its lipophilicity compared to its methoxy or hydroxyl counterparts, which can affect its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃NO[1][2][3]
Molecular Weight 187.24 g/mol [1][2][3]
CAS Registry Number 6628-28-0[1][2]
Appearance White to off-white solid[1]
Melting Point 70-72 °C[1][2]
Boiling Point 169-175 °C @ 14 Torr[1][2]
Solubility More soluble in organic solvents than in water[3]

Synthesis and Mechanistic Insights

The efficient synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. For this compound, a reliable and scalable approach is the Combes quinoline synthesis. This classic method involves the acid-catalyzed reaction of an aniline with a β-diketone. In this case, 4-ethoxyaniline (p-phenetidine) reacts with acetylacetone.

The causality behind this choice of reaction is its robustness and the ready availability of the starting materials. The acidic catalyst (polyphosphoric acid is a common choice) serves a dual purpose: it acts as a Brønsted acid to protonate carbonyls, activating them for nucleophilic attack, and as a powerful dehydrating agent to drive the final cyclization and aromatization step, ensuring a high yield of the desired quinoline core.

G cluster_0 Synthesis Workflow reagents Combine 4-Ethoxyaniline & Acetylacetone catalyst Add Polyphosphoric Acid (PPA) (Catalyst & Dehydrating Agent) reagents->catalyst Step 1 heating Heat Reaction Mixture (e.g., 130-140°C) catalyst->heating Step 2: Promote Condensation & Cyclization workup Quench with Ice Water & Neutralize with Base (e.g., NaOH) heating->workup Step 3: Halt Reaction & Precipitate Product filtration Filter Crude Product workup->filtration Step 4 purification Recrystallize from Ethanol/Water filtration->purification Step 5: Remove Impurities product This compound (Pure Solid) purification->product

Caption: Workflow for the Combes synthesis of this compound.

Experimental Protocol: Combes Synthesis
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 4-ethoxyaniline (1 equiv.) to polyphosphoric acid (PPA, ~10 parts by weight).

  • Initial Condensation: Stir the mixture until a homogenous solution is formed. Slowly add acetylacetone (1.05 equiv.) dropwise to the mixture. Causality: The slow addition is necessary to control the initial exothermic reaction between the aniline and the β-diketone.

  • Cyclization and Aromatization: Heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. The color of the mixture will typically darken. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the stable aromatic quinoline ring.

  • Workup and Precipitation: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. Causality: This quenching step hydrolyzes the PPA and precipitates the organic product, which is insoluble in water.

  • Neutralization: Neutralize the acidic aqueous slurry by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. This should be done in an ice bath to control the heat of neutralization. The crude product will precipitate as a solid.

  • Isolation and Purification: Filter the crude solid using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Spectroscopic Characterization and Validation

Post-synthesis, confirming the identity and purity of the target compound is a critical, self-validating step. A combination of standard spectroscopic methods provides unambiguous structural evidence.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm), a methyl singlet (~2.6 ppm), and multiple signals in the aromatic region (~7.0-8.0 ppm) for the five protons on the quinoline core.
¹³C NMR 12 distinct signals: 3 aliphatic carbons (methyl and ethoxy carbons) and 9 aromatic/vinylic carbons of the quinoline ring system.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound.
IR Spectroscopy Characteristic absorption bands for aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2980-2850 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1620-1450 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹).[4]

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (camptothecin).[5][6] Quinoline derivatives are actively investigated for a wide range of therapeutic properties.[7]

A particularly compelling area of research for substituted quinolines is in overcoming multidrug resistance (MDR) in cancer. One key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. The structurally related 6-methoxy-2-arylquinolines have been identified as potential P-gp inhibitors.[8] By analogy, this compound represents a valuable scaffold to explore for similar activity. Its increased lipophilicity may enhance membrane interaction and potency.

G cluster_1 Drug Discovery Workflow: P-gp Inhibition synthesis Synthesis of This compound Analog Library assay_setup Incubate Cells with Test Compound + Rhodamine 123 (Fluorescent Substrate) synthesis->assay_setup cell_culture Culture P-gp Overexpressing Cancer Cells (e.g., EPG85-257RDB) cell_culture->assay_setup incubation Allow Time for Efflux assay_setup->incubation P-gp attempts to efflux Rhodamine 123 measurement Measure Intracellular Fluorescence (Flow Cytometry / Plate Reader) incubation->measurement analysis Data Analysis: Compare to Controls measurement->analysis result High Fluorescence = Potent P-gp Inhibition analysis->result

Caption: A typical workflow for screening compounds as P-gp inhibitors.

Protocol Example: In Vitro Rhodamine 123 Efflux Assay

This protocol describes a self-validating system to assess P-gp inhibition.

  • Cell Seeding: Seed P-gp-overexpressing cancer cells (e.g., EPG85-257RDB) and their drug-sensitive parental counterparts (EPG85-257P, as a negative control) into 96-well plates and culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with buffer. Add fresh medium containing various concentrations of this compound (the test compound) or verapamil (a known P-gp inhibitor, as a positive control). Also include wells with no inhibitor (negative control).

  • Substrate Loading: Add Rhodamine 123, a fluorescent substrate of P-gp, to all wells and incubate for a set period (e.g., 60 minutes). Causality: During this time, Rhodamine 123 will enter the cells. In the absence of an inhibitor, P-gp will actively pump it out.

  • Efflux Period: Remove the medium and replace it with fresh medium (with or without inhibitors as before) and incubate for another period (e.g., 60 minutes) to allow for efflux.

  • Fluorescence Measurement: Wash the cells and lyse them to release the intracellular contents. Measure the fluorescence of the retained Rhodamine 123 using a fluorescence plate reader.

  • Data Analysis: A potent P-gp inhibitor will block the efflux of Rhodamine 123, resulting in higher intracellular fluorescence compared to the negative control. The activity of this compound can be quantified and compared directly to the positive control, verapamil.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available data, the compound presents several hazards.

Table 3: GHS Hazard Information

Hazard CodeDescriptionSource
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Measures:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Store in a cool, dry place in a tightly sealed container.[1]

Conclusion

This compound is a synthetically accessible heterocyclic compound with a well-defined molecular profile. Its structure is emblematic of the quinoline scaffolds that have proven immensely valuable in drug discovery. The established synthetic routes and clear methods for characterization make it an attractive building block for medicinal chemists. Grounded in the known biological activities of related quinolines, particularly in the context of overcoming multidrug resistance, this compound stands as a promising candidate for further investigation and as a foundational molecule for the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86013, 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Thi Song, L., Yasuoka, C., Asahara, H., & Nishiwaki, N. (2021). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Retrieved from [Link]

  • Daryasafar, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Medical Biotechnology. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Sbai, A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Liu, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Martínez-Mera, C., et al. (2022). Synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Retrieved from [Link]

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 6-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-methylquinoline, a quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide provides an in-depth technical overview of the core spectral data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features, thereby providing a comprehensive analytical fingerprint of this compound.

The structural integrity and purity of pharmacologically active molecules are critical in drug development. Spectroscopic techniques provide the necessary tools for unambiguous identification and characterization. This guide is structured to provide not just the data, but also the scientific reasoning behind the acquisition and interpretation of these spectra, ensuring a robust and validated understanding of the molecule's structure.

Figure 1. Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method, providing both retention time for separation and a mass spectrum for identification.

Experimental Protocol: GC-MS
  • Instrumentation : An Agilent Intuvo 9000 GC coupled to a 5977B GC/MSD or equivalent is suitable for this analysis.[1]

  • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a logical choice for this aromatic compound.[2] This column provides good separation of a wide range of organic molecules.

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate, typically around 1-2 mL/min.[2][3]

  • Injection : A splitless injection is often employed for trace analysis to maximize the amount of analyte reaching the column.[2][3]

  • Temperature Program : A temperature gradient is crucial for separating components in a mixture. A typical program might start at a lower temperature (e.g., 50-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute compounds with different boiling points.[3]

  • Ionization : Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions, creating a reproducible fragmentation pattern that serves as a molecular fingerprint.[2]

The choice of these parameters is guided by the goal of achieving good chromatographic resolution and a clear, interpretable mass spectrum. The non-polar column is well-suited for the aromatic nature of the quinoline ring system.

Data Summary: Mass Spectrum
m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
187100[M]⁺ (Molecular Ion)
159~40[M - C₂H₄]⁺
130~20[M - C₂H₅O]⁺
115~15[M - C₂H₅O - CH₃]⁺
103~10
89~5
77~8[C₆H₅]⁺

Data obtained from GC-MS analysis.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at m/z 187, which corresponds to the molecular weight of the compound (C₁₂H₁₃NO). The presence of a strong molecular ion peak is indicative of a relatively stable aromatic system.

The fragmentation pattern provides valuable structural information. A significant fragment is observed at m/z 159, corresponding to the loss of an ethene molecule (C₂H₄), a common fragmentation pathway for ethyl ethers known as a McLafferty-type rearrangement. Another key fragment appears at m/z 130, resulting from the loss of an ethoxy radical (•OCH₂CH₃). Further fragmentation can lead to the ions observed at lower mass-to-charge ratios.

Mass_Fragmentation_Pathway M [C12H13NO]+. m/z = 187 (Molecular Ion) F1 [C10H9NO]+. m/z = 159 (Loss of C2H4) M->F1 - C2H4 F2 [C10H8N]+. m/z = 130 (Loss of C2H5O) M->F2 - C2H5O NMR_Correlations cluster_1H ¹H NMR cluster_13C ¹³C NMR 2-CH3 2-CH3 (s, 2.51 ppm) C2-CH3 2-CH3 (25.2 ppm) 2-CH3->C2-CH3 ethoxy_CH3 -OCH2CH3 (t, 1.35 ppm) C-ethoxy_CH3 -OCH2CH3 (14.8 ppm) ethoxy_CH3->C-ethoxy_CH3 ethoxy_CH2 -OCH2CH3 (q, 3.99 ppm) C-ethoxy_CH2 -OCH2CH3 (64.8 ppm) ethoxy_CH2->C-ethoxy_CH2 Aromatic Aromatic-H (m, 6.98-7.95 ppm) C-Aromatic Aromatic-C (121.7-129.3 ppm) Aromatic->C-Aromatic C-Ipso Ipso-C (124.5-158.7 ppm)

Figure 3. Key ¹H and ¹³C NMR Signal Correlations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [4]

Experimental Protocol: FTIR
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Sample Preparation : For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. [5]Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation. [4]* Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

Predicted Infrared Absorptions

While an experimental IR spectrum for this compound is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups. The NIST Chemistry WebBook does list the availability of an IR spectrum for this compound. [6]

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H stretch Aromatic
2980-2850 C-H stretch Aliphatic (CH₃, CH₂)
1620-1580 C=C and C=N stretch Quinoline ring
1500-1400 C=C stretch Aromatic ring
1250-1200 C-O stretch Aryl ether
1100-1000 C-O stretch Alkyl ether

| 850-750 | C-H bend (out-of-plane) | Aromatic |

The IR spectrum is expected to show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. The quinoline ring system will exhibit characteristic C=C and C=N stretching vibrations. A strong absorption band corresponding to the C-O stretching of the aryl ether is also anticipated.

Conclusion

This technical guide has provided a comprehensive overview of the key spectral data for this compound. The combination of Mass Spectrometry, ¹H NMR, ¹³C NMR, and predicted IR spectroscopy provides a robust and self-validating system for the structural confirmation and purity assessment of this compound. The detailed interpretation of the spectra, coupled with an understanding of the underlying principles of each technique, empowers researchers, scientists, and drug development professionals to confidently identify and characterize this compound in their respective applications. The provided protocols serve as a foundation for obtaining high-quality spectral data, ensuring the integrity and reliability of analytical results.

References

  • The Royal Society of Chemistry. Spectral analysis of quinaldines. The Royal Society of Chemistry. Accessed January 29, 2026. [Link]

  • MDPI. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Accessed January 29, 2026. [Link]

  • Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Accessed January 29, 2026. [Link]

  • ResearchGate. The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. ResearchGate. Accessed January 29, 2026. [Link]

  • ResearchGate. (a) The experimental and (b) simulated IR spectra of the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. ResearchGate. Accessed January 29, 2026. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Accessed January 29, 2026. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Accessed January 29, 2026. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Accessed January 29, 2026. [Link]

  • PubChem. 6-Methoxyquinaldine. PubChem. Accessed January 29, 2026. [Link]

  • MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. Accessed January 29, 2026. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Accessed January 29, 2026. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Reddit. Accessed January 29, 2026. [Link]

  • The Royal Society. Good quantification practices of flavours and fragrances by mass spectrometry. The Royal Society. Accessed January 29, 2026. [Link]

  • NIH. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. NIH. Accessed January 29, 2026. [Link]

  • ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Accessed January 29, 2026. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... ResearchGate. Accessed January 29, 2026. [Link]

  • National Institute of Standards and Technology. 6-Ethoxyquinaldine. NIST Chemistry WebBook. Accessed January 29, 2026. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-ethoxy-2-methylquinoline. As a key structural motif in medicinal chemistry, a thorough understanding of the spectroscopic properties of substituted quinolines is paramount for unambiguous structure elucidation, purity assessment, and the investigation of molecular interactions. This document offers a comprehensive exploration of the theoretical underpinnings and practical interpretation of the NMR data for this specific compound, leveraging comparative analysis with closely related analogs to ensure a robust and well-rounded understanding.

Introduction: The Significance of this compound

This compound, also known as 6-ethoxyquinaldine, belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a fundamental component in a vast array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the quinoline ring system dramatically influences the compound's physicochemical properties and biological activity. Therefore, high-fidelity analytical techniques are essential for the unequivocal characterization of these molecules. NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a framework for researchers to interpret and utilize this data effectively in their scientific endeavors.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering system for the quinoline ring is crucial for the correct assignment of NMR signals.

Figure 1. Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl group at the C2 position, and the ethoxy group at the C6 position. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating ethoxy group.

Predicted Chemical Shifts and Coupling Constants

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.2-7.4dJ3,4 = ~8.5Coupled to H-4.
H-4~7.8-8.0dJ4,3 = ~8.5Deshielded by the ring nitrogen and coupled to H-3.
H-5~7.3-7.5dJ5,7 = ~2.5Meta-coupled to H-7.
H-7~7.3-7.5ddJ7,8 = ~9.0, J7,5 = ~2.5Ortho-coupled to H-8 and meta-coupled to H-5.
H-8~7.9-8.1dJ8,7 = ~9.0Deshielded due to its peri-position to the nitrogen and coupled to H-7.
2-CH₃~2.6-2.8s-Singlet due to the absence of adjacent protons.
O-CH₂-CH₃~4.1-4.3qJ = ~7.0Quartet due to coupling with the adjacent methyl protons.
O-CH₂-CH₃~1.4-1.6tJ = ~7.0Triplet due to coupling with the adjacent methylene protons.

Causality behind Predicted Shifts:

  • Aromatic Protons (H-3 to H-8): The protons on the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The electron-withdrawing nature of the nitrogen atom deshields the protons in the pyridine ring (H-3, H-4) and the peri-proton (H-8). The electron-donating ethoxy group at C-6 will shield the protons on the benzene ring, particularly H-5 and H-7, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted quinoline.

  • Methyl Protons (2-CH₃): The methyl group at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring, leading to a chemical shift in the range of δ 2.6-2.8 ppm.

  • Ethoxy Protons (O-CH₂-CH₃): The methylene protons (O-CH₂) are directly attached to the oxygen atom, which is electronegative, causing a significant downfield shift to around δ 4.1-4.3 ppm. These protons appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (CH₃) of the ethoxy group are further from the oxygen and therefore appear more upfield, at approximately δ 1.4-1.6 ppm, as a triplet due to coupling with the two methylene protons.

Experimental ¹H NMR Spectrum

An unassigned experimental ¹H NMR spectrum for 2-methyl-6-ethoxyquinoline is available from public sources. This spectrum can be interpreted based on the predictions above.

It is important to note that without a high-resolution spectrum with clear multiplicity and integration values, the following is a guided interpretation.

Based on available spectral images, the general features align with the predictions. A singlet for the 2-CH₃ group is typically observed around 2.7 ppm. The characteristic quartet and triplet of the ethoxy group are expected in the regions of 4.1-4.3 ppm and 1.4-1.6 ppm, respectively. The aromatic region will show a series of doublets and a doublet of doublets corresponding to the quinoline ring protons. For a definitive assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) would be necessary to establish proton-proton coupling networks.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide a "carbon fingerprint" of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C Chemical Shifts

Based on typical chemical shift ranges for substituted quinolines and the known effects of methyl and ethoxy substituents, the following chemical shifts can be predicted.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~158-160sp² carbon attached to nitrogen and bearing a methyl group.
C-3~120-122sp² aromatic CH.
C-4~135-137sp² aromatic CH.
C-4a~144-146Quaternary sp² carbon at the ring junction.
C-5~105-107sp² aromatic CH, shielded by the ethoxy group.
C-6~156-158sp² carbon attached to the electron-donating ethoxy group.
C-7~122-124sp² aromatic CH.
C-8~128-130sp² aromatic CH.
C-8a~147-149Quaternary sp² carbon at the ring junction, adjacent to nitrogen.
2-CH₃~24-26sp³ methyl carbon.
O-CH₂-CH₃~63-65sp³ methylene carbon attached to oxygen.
O-CH₂-CH₃~14-16sp³ methyl carbon of the ethoxy group.

Causality behind Predicted Shifts:

  • Quaternary Carbons (C-4a, C-6, C-8a): These carbons, lacking directly attached protons, often show weaker signals in proton-decoupled ¹³C NMR spectra. C-6 will be significantly downfield due to the directly attached oxygen. C-8a is deshielded by the adjacent nitrogen.

  • Aromatic CH Carbons (C-3, C-4, C-5, C-7, C-8): These carbons resonate in the typical aromatic region (δ 100-150 ppm). The ethoxy group at C-6 strongly shields the ortho (C-5, C-7) and para (not present) positions.

  • Aliphatic Carbons (2-CH₃, O-CH₂-CH₃, O-CH₂-CH₃): The chemical shifts of these carbons are in the upfield region, consistent with sp³ hybridized carbons. The carbon of the O-CH₂ group is the most downfield of the three due to its direct attachment to the electronegative oxygen atom.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Shim the Magnetic Field C->D E Tune and Match the Probe D->E F Acquire 1H Spectrum E->F H Acquire 13C Spectrum (with Proton Decoupling) E->H G Process 1H Spectrum (FT, Phasing, Baseline Correction) F->G J Data Analysis and Interpretation G->J I Process 13C Spectrum H->I I->J

Figure 2. General workflow for NMR data acquisition.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures accurate integration.

  • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2 seconds is a good starting point.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.

G cluster_0 2D NMR for Structural Elucidation A 1D 1H and 13C Spectra B COSY (Correlation Spectroscopy) A->B 1H-1H Couplings C HSQC (Heteronuclear Single Quantum Coherence) A->C Direct 1H-13C Correlations D HMBC (Heteronuclear Multiple Bond Correlation) A->D Long-Range 1H-13C Correlations E Complete Structural Assignment B->E C->E D->E

Figure 3. Logic diagram for using 2D NMR in structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would confirm the coupling between H-3 and H-4, H-7 and H-8, and between the methylene and methyl protons of the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the 2-CH₃ protons to C-2 and C-3, and from the ethoxy protons to C-6.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions, analysis of analogous compounds, and established NMR principles, a detailed interpretation of the expected spectra has been presented. The guide also outlines a robust experimental protocol for acquiring high-quality NMR data and introduces advanced 2D NMR techniques for unambiguous structural confirmation. For researchers in drug discovery and development, a thorough understanding and application of these NMR methodologies are indispensable for the confident characterization of novel quinoline-based compounds.

References

While specific spectral data for this compound was not found in the immediate search, the principles and comparative data are drawn from established knowledge in NMR spectroscopy and the study of quinoline derivatives. The following resources provide a strong foundation for the information presented in this guide.

Unveiling the Therapeutic Promise of 6-Ethoxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Emergence of 6-Ethoxy-2-methylquinoline

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics, the versatility of the quinoline scaffold is well-established.[1] This guide focuses on a specific, yet promising derivative: this compound. While direct and extensive research on this particular molecule is emerging, its structural similarity to other biologically active quinolines, such as those with alkoxy substitutions, suggests a high potential for therapeutic applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential biological activities and detailed protocols for their investigation.

Our exploration of this compound is grounded in the established pharmacological profiles of related compounds. The presence of an ethoxy group at the 6-position and a methyl group at the 2-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, thereby conferring a unique therapeutic potential. This guide will delve into the plausible biological activities of this compound, including its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. For each proposed activity, a detailed, field-proven experimental protocol is provided to enable researchers to rigorously evaluate its efficacy and mechanism of action.

Chemical Properties and Synthesis

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
XLogP33.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Proposed Synthesis via Doebner-von Miller Reaction:

A plausible and efficient route for the synthesis of this compound is the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3] In this case, p-phenetidine (4-ethoxyaniline) would serve as the aniline component, and crotonaldehyde as the α,β-unsaturated aldehyde. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent.

Doebner_von_Miller_Synthesis p_phenetidine p-Phenetidine intermediate 1,2-Dihydroquinoline Intermediate p_phenetidine->intermediate + Crotonaldehyde (HCl, Oxidizing Agent) crotonaldehyde Crotonaldehyde product This compound intermediate->product Oxidation

Caption: Proposed Doebner-von Miller synthesis of this compound.

Potential Biological Activities and Investigative Protocols

Antimicrobial Activity

Rationale: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] It is hypothesized that this compound may exhibit similar activity, potentially disrupting bacterial cell division and leading to cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

b. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Inoculate each well with 100 µL of the prepared bacterial inoculum.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours.[1]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][5]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of This compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Cytotoxic Activity

Rationale: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and disruption of cell signaling pathways.[7][8] The structural features of this compound warrant an investigation into its potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

a. Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

b. Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37 °C.[10]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Rationale: Several quinoline derivatives have been reported to possess anti-inflammatory properties.[11] This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. The structural features of this compound suggest that it may modulate inflammatory pathways.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[12]

a. Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation:

    • Incubate the plate for 24 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, add 50 µL of the supernatant to each well.

    • Add 50 µL of Griess reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading and Quantification:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB NF-κB TLR4->NF_kB Activates iNOS iNOS NF_kB->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Quinoline This compound Quinoline->NF_kB Inhibits? Quinoline->iNOS Inhibits?

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on structurally related quinoline derivatives, it is highly plausible that this compound possesses significant antimicrobial, cytotoxic, and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological effects.

Future research should focus on a comprehensive screening of this compound against a wide panel of bacterial and fungal pathogens, as well as a diverse range of cancer cell lines. Elucidation of its precise mechanism of action through further biochemical and molecular biology studies, such as topoisomerase inhibition assays, will be crucial for its development as a drug candidate.[6] Furthermore, structure-activity relationship (SAR) studies involving the synthesis and evaluation of related analogs will be instrumental in optimizing its potency and selectivity. The insights gained from these investigations will pave the way for the potential translation of this compound from a promising chemical entity to a valuable therapeutic agent.

References

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals, 21(2), 219-227. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335-19365. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Mondal, S., & Roy, N. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1), 1-10. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 24(20), 15155. [Link]

  • Kaur, M., & Singh, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 23-34. [Link]

  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-20. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14300. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. (n.d.). Northwest Life Science Specialties, LLC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Topoisomerase Assays. (2021). Current protocols in molecular biology, 134(1), e433. [Link]

  • Wang, D., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5840-5843. [Link]

Sources

An In-depth Technical Guide to 6-Ethoxy-2-methylquinoline as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] Within this class, 6-ethoxy-2-methylquinoline emerges as a particularly valuable precursor, offering a strategic combination of a modifiable core and reactive handles for molecular diversification. Its structure provides an ideal starting point for developing novel therapeutics, particularly in the realms of antimalarial, anticancer, and antimicrobial agents.[2][3] This guide provides an in-depth analysis of this compound, detailing its synthesis, key chemical transformations, and strategic application in drug discovery workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of next-generation pharmaceuticals.

The Strategic Importance of the Quinoline Core

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a structural motif found in numerous natural products (e.g., quinine) and synthetic drugs.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent scaffold for binding to biological targets. The diverse biological activities associated with quinoline derivatives—ranging from antimalarial and anticancer to anti-inflammatory and anti-HIV—underscore its significance in pharmaceutical development.[4][5] this compound is a prime exemplar of a functionalized quinoline, providing three key regions for synthetic manipulation: the reactive 2-methyl group, the electron-rich benzene ring, and the basic nitrogen atom of the pyridine ring.

Synthesis of the this compound Precursor

The efficient synthesis of the quinoline core is critical. While several named reactions exist for this purpose, the Doebner-von Miller reaction is exceptionally well-suited for preparing 2-methylquinolines.[6][7] This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.

The Doebner-von Miller Reaction: A Causal Analysis

The choice of the Doebner-von Miller synthesis for this compound is based on the ready availability of the starting material, 4-ethoxyaniline (p-phenetidine), and the reaction's inherent ability to construct the 2-methyl substituted quinoline ring in a single, acid-catalyzed process.[8] The reaction typically uses crotonaldehyde (generated in situ from acetaldehyde) or a similar precursor. The acidic conditions facilitate both the initial Michael addition and the subsequent electrophilic cyclization onto the electron-rich aromatic ring of the aniline, which is activated by the ethoxy group.

Doebner_von_Miller_Synthesis Doebner-von Miller Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Pathway p_phenetidine 4-Ethoxyaniline michael_addition 1. Michael Addition p_phenetidine->michael_addition HCl, H2SO4 crotonaldehyde Crotonaldehyde (from Acetaldehyde) crotonaldehyde->michael_addition cyclization 2. Intramolecular Electrophilic Cyclization michael_addition->cyclization Intermediate A dehydration 3. Dehydration cyclization->dehydration Dihydroquinoline Intermediate oxidation 4. Oxidation dehydration->oxidation product This compound oxidation->product Final Product

Caption: Mechanism of the Doebner-von Miller reaction for synthesizing this compound.

Comparative Analysis of Synthesis Routes

While the Doebner-von Miller reaction is highly effective, other classical methods can also be considered. The table below provides a comparative overview.

Synthesis Method Key Reactants Typical Conditions Advantages for this compound Limitations
Doebner-von Miller 4-Ethoxyaniline, α,β-Unsaturated Aldehyde/KetoneStrong Acid (HCl, H₂SO₄)Direct, one-pot synthesis from simple precursors.[6]Can produce mixtures of isomers with unsymmetrical anilines.
Skraup Synthesis 4-Ethoxyaniline, Glycerol, Oxidizing AgentH₂SO₄, HeatHigh-yielding for unsubstituted quinolines.[9][10]Extremely exothermic and potentially violent; less direct for 2-methyl substitution.[11]
Friedländer Synthesis 2-Amino-5-ethoxyacetophenone, AcetaldehydeBase or Acid CatalysisUnambiguous regiochemistry.[12]Requires a more complex, pre-functionalized aniline starting material.
Combes Synthesis 4-Ethoxyaniline, 1,3-Diketone (e.g., Acetylacetone)Acid CatalysisGood for synthesizing 2,4-dimethylquinolines.[13]Not ideal for monosubstitution at the 2-position.
Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established literature procedures for the Doebner-von Miller reaction.[8]

  • Reagent Preparation: In a well-ventilated fume hood, charge a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with 4-ethoxyaniline (1.0 mol). Add concentrated hydrochloric acid (2.5 mol) slowly while stirring and cooling in an ice bath.

  • Reaction Initiation: To the resulting aniline hydrochloride slurry, add paraldehyde (1.5 mol) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C.

  • Heating and Reflux: After the addition is complete, heat the mixture to reflux (approx. 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours. The mixture will darken significantly. Rationale: Heating drives the cyclization, dehydration, and oxidation steps to completion.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (approx. 2 kg) in a large beaker. Neutralize the acidic solution by the slow addition of concentrated aqueous sodium hydroxide (NaOH) until the pH is >10. This step must be performed with caution due to the heat generated. The product will separate as a dark oil or solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 300 mL). Combine the organic layers. Causality: The basic quinoline product is soluble in organic solvents, allowing for its separation from inorganic salts.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

The 2-Methyl Group: A Gateway to Molecular Diversity

The true value of this compound as a precursor lies in the reactivity of the C2-methyl group. The proximity of the electron-withdrawing ring nitrogen acidifies the methyl protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. This provides a reliable "handle" for elaborating the molecule.

Key Transformation: Condensation to Styrylquinolines

A primary transformation is the acid- or base-catalyzed condensation with aldehydes to form 2-styrylquinoline derivatives.[14][15] These compounds are of significant interest, with many demonstrating potent antimalarial and anticancer activities.[4]

Styrylquinoline_Formation Formation of 2-Styrylquinoline Derivatives precursor This compound intermediate Carbanion/ Enamine Intermediate precursor->intermediate Base (e.g., piperidine) or Acid (e.g., Acetic Acid) aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate product 6-Ethoxy-2-(arylvinyl)quinoline (Styrylquinoline) intermediate->product Condensation & Dehydration (-H₂O)

Caption: Condensation reaction pathway to form styrylquinoline derivatives.

Experimental Protocol: Synthesis of 6-Ethoxy-2-(4-chlorostyryl)quinoline
  • Setup: Combine this compound (10 mmol), 4-chlorobenzaldehyde (11 mmol), and acetic anhydride (20 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: Acetic anhydride acts as both the solvent and a dehydrating agent, driving the condensation reaction to completion.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of a 20% aqueous sodium carbonate solution to neutralize the acetic anhydride and precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the solid from ethanol to yield the pure styrylquinoline derivative.

Applications in Drug Discovery

The synthetic pathways originating from this compound can be strategically applied to generate libraries of compounds for screening against various diseases.

Case Study: Antimalarial Drug Design

Malaria remains a significant global health threat, with drug resistance necessitating the development of new therapeutics.[16] Many potent antimalarials, such as Mefloquine and Chloroquine, are based on the quinoline scaffold.[17][18] While this compound is not a direct precursor in the commercial synthesis of these specific drugs, its chemistry is highly relevant for creating novel analogues. For example, the 2-position can be functionalized to introduce side chains similar to those known to confer antimalarial activity, while the 6-ethoxy group can modulate physicochemical properties.[4]

Bioisosteric Replacement Strategies

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing lead compounds.[19] The 6-ethoxy group of the precursor is an excellent point for such modifications. Replacing it with other groups can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity.

Original Group Bioisosteric Replacement Potential Rationale/Effect
6-Ethoxy (-OCH₂CH₃)6-Methoxy (-OCH₃)Slightly reduce lipophilicity, potentially alter metabolic stability.
6-Ethoxy (-OCH₂CH₃)6-Fluoro (-F)Increase metabolic stability, alter electronic properties, improve binding.
6-Ethoxy (-OCH₂CH₃)6-Trifluoromethoxy (-OCF₃)Significantly increase lipophilicity and metabolic stability.
6-Ethoxy (-OCH₂CH₃)6-Cyano (-CN)Act as a hydrogen bond acceptor, modulate polarity.

This approach allows chemists to systematically explore the structure-activity relationship (SAR) to enhance potency and reduce toxicity.[20]

Integrated Drug Discovery Workflow

This compound fits seamlessly into a modern drug discovery workflow, acting as a versatile starting point for library synthesis and lead optimization.

Drug_Discovery_Workflow Integrated Drug Discovery Workflow cluster_synthesis A. Chemical Synthesis cluster_screening B. Biological Evaluation cluster_preclinical C. Preclinical Development precursor Synthesis of This compound diversification Chemical Diversification (e.g., Condensation, Oxidation) precursor->diversification library Compound Library Generation diversification->library in_vitro In Vitro Screening (Target-based, Phenotypic) library->in_vitro Screening hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR, Bioisosteres) hit_id->lead_opt lead_opt->diversification Iterative Synthesis adme_tox ADME/Tox Profiling lead_opt->adme_tox in_vivo In Vivo Efficacy (Animal Models) adme_tox->in_vivo candidate Drug Candidate Selection in_vivo->candidate

Caption: A workflow illustrating the role of the precursor in a drug discovery pipeline.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic precursor that offers significant advantages in medicinal chemistry. Its straightforward synthesis via the Doebner-von Miller reaction and the exceptional reactivity of its 2-methyl group provide a robust platform for generating diverse molecular architectures. By leveraging this building block, researchers can efficiently synthesize and optimize novel quinoline-based compounds, accelerating the discovery of new medicines to combat a wide range of human diseases.

References

  • Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis . ResearchGate. Available at: [Link]

  • Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines . ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available at: [Link]

  • Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl) . Semantic Scholar. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. Available at: [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization . Organic Chemistry Portal. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products . MDPI. Available at: [Link]

  • Mefloquine . PubChem, NIH. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central. Available at: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines . PMC. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Available at: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][21][22]triazino[2,3-c]quinazolines . PMC, PubMed Central. Available at: [Link]

  • Method of making 2:4-dimethyl-6-ethoxyquinoline. Google Patents.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine . MDPI. Available at: [Link]

  • 6-methoxy-8-nitroquinoline . Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines . MedCrave online. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . ACS Omega. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . PMC, NIH. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Synthesis of hydroxyquinolines from various 2-methylquinolines. Reaction conditions . ResearchGate. Available at: [Link]

  • The Quest for Bioisosteric Replacements . Journal of Chemical Information and Modeling. Available at: [Link]

  • Biological Activities of Quinoline Derivatives . Bentham Science. Available at: [Link]

  • The Skraup Synthesis of Quinolines . ResearchGate. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines . YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to 6-Ethoxy-2-methylquinoline and Its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Ethoxy-2-methylquinoline, a versatile quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis methodologies, key applications, and the underlying scientific principles that govern its utility.

Chemical Identity and Synonyms

This compound, also widely known by its synonym 6-Ethoxyquinaldine , is a heterocyclic aromatic organic compound. Its structure features a quinoline core substituted with an ethoxy group at the 6-position and a methyl group at the 2-position.

A comprehensive list of its synonyms is crucial for effective literature and database searches:

  • 6-Ethoxyquinaldine

  • Quinoline, 6-ethoxy-2-methyl-

  • 2-Methyl-6-ethoxyquinoline

  • NSC 60562[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6628-28-0[2]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 70°C[2]
Boiling Point 173°C (at 14 Torr)[2]
Solubility More soluble in organic solvents than in water.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through classical quinoline synthesis reactions, most notably the Doebner-von Miller reaction . This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4][5]

Doebner-von Miller Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Doebner-von Miller reaction.

G p_phenetidine p-Phenetidine reaction_mixture Reaction Mixture p_phenetidine->reaction_mixture crotonaldehyde Crotonaldehyde (or in situ generation) crotonaldehyde->reaction_mixture acid_catalyst Acid Catalyst (e.g., HCl, H₂SO₄) acid_catalyst->reaction_mixture cyclization Cyclization & Aromatization reaction_mixture->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Distillation/Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: General workflow for the Doebner-von Miller synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from General Principles)

This protocol is a representative example based on the principles of the Doebner-von Miller reaction and should be optimized for specific laboratory conditions.

Materials:

  • p-Phenetidine

  • Crotonaldehyde (or paraldehyde and a dehydrating agent to generate it in situ)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add p-phenetidine to the concentrated acid. The reaction is exothermic and should be cooled in an ice bath.

  • Addition of Carbonyl Source: Slowly add crotonaldehyde to the stirred mixture. If generating in situ, a mixture of paraldehyde and a dehydrating agent is added.

  • Heating and Oxidation: Heat the reaction mixture under reflux for several hours. The presence of an oxidizing agent facilitates the aromatization of the dihydroquinoline intermediate. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, carefully neutralize the acidic mixture with a concentrated NaOH solution until basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic methods such as NMR and Mass Spectrometry. The obtained data should be consistent with the reported values for this compound.

Applications in Research and Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] this compound, as a member of this class, holds potential in several areas of drug discovery and as a valuable research tool.

Potential Antimicrobial and Anticancer Activity

While specific studies on the antimicrobial and anticancer activities of this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has shown significant promise. The quinoline ring system can intercalate into DNA, potentially disrupting DNA replication and transcription, which is a known mechanism for some anticancer and antimicrobial agents.[9] The ethoxy and methyl substituents on the quinoline core of this compound can modulate its lipophilicity and electronic properties, which may influence its biological activity and target interactions. Further research is warranted to explore the specific therapeutic potential of this compound.

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The methyl group at the 2-position is particularly reactive and can undergo condensation reactions, allowing for the elaboration of the molecule into a variety of derivatives with potential pharmacological activities.

Fluorescent Probes

The quinoline scaffold is known for its fluorescent properties. While there is no specific mention of this compound as a fluorescent probe in the provided search results, its structural similarity to other fluorescent quinoline derivatives suggests it could be a candidate for the development of novel fluorescent probes for biological imaging.[10]

Mechanistic Insights

The biological activities of quinoline derivatives are diverse and depend on their specific substitution patterns. Potential mechanisms of action include:

  • DNA Intercalation: The planar aromatic ring system of quinoline can insert between the base pairs of DNA, leading to conformational changes that can inhibit replication and transcription.[9]

  • Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes, including topoisomerases and kinases, which are crucial for cell survival and proliferation.[9]

  • Disruption of Electron Transport Chains: Some quinoline compounds can interfere with cellular respiration by disrupting the electron transport chain.

The specific mechanism of action for this compound would need to be elucidated through dedicated biological studies.

Safety and Handling

This compound is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound, or 6-Ethoxyquinaldine, is a quinoline derivative with a well-defined chemical structure and accessible synthetic routes. While its specific biological activities and mechanisms of action require further investigation, its role as a versatile synthetic intermediate and the known pharmacological potential of the quinoline scaffold make it a compound of interest for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration of its potential applications.

References

  • Patel, N. et al. (2015). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). Efficient 2:4-Dimethyl-6-Ethoxyquinoline Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2021, November 3). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • PMC. (2016). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]

  • MDPI. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Retrieved from [Link]

  • NIH. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Biological activity of natural 2-quinolinones. Retrieved from [Link]

  • ResearchGate. (2021). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Retrieved from [Link]

  • PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [https://malariaworld.
  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]

  • Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Retrieved from [Link]

  • MedCrave. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. Retrieved from [Link]

  • ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Retrieved from [Link]

Sources

6-Ethoxy-2-methylquinoline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 6-Ethoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and development, a comprehensive understanding of the chemical reagents we handle is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide is dedicated to this compound (CAS No. 6628-28-0), a quinoline derivative of interest in medicinal chemistry.[1] Our objective is to move beyond the standard template of a Material Safety Data Sheet (MSDS) and provide a deeper, more practical understanding of this compound. We will explore not just what the hazards are, but why they exist and how to mitigate them effectively in a laboratory setting. This document is crafted for the discerning scientist who appreciates that true safety is achieved through knowledge and proactive risk management.

Section 1: Chemical Identity and Physicochemical Landscape

This compound, also known as 6-ethoxyquinaldine, is an organic compound belonging to the quinoline family.[1] Its structure, featuring a bicyclic system of a benzene ring fused to a pyridine ring with ethoxy and methyl substitutions, dictates its chemical behavior and potential biological activity.[1]

Core Identifiers
IdentifierValueSource(s)
CAS Number 6628-28-0[1][2][3][4]
Molecular Formula C₁₂H₁₃NO[1][4]
Molecular Weight 187.24 g/mol [1][4]
Synonyms 6-Ethoxyquinaldine; 2-Methyl-6-ethoxyquinoline[1][3]
Physicochemical Properties

The physical state of this compound can vary from a yellow to brown liquid or a white to off-white solid, contingent on its purity.[1][3] Its solubility is greater in organic solvents than in water, a characteristic influenced by the ethoxy and methyl groups.[1]

PropertyValueSource(s)
Appearance White to off-white solid; Yellow to brown liquid or solid[1][3]
Melting Point 70°C[3]
Boiling Point 173°C at 14 Torr[3]
Density (Predicted) 1.078 ± 0.06 g/cm³[3]

Section 2: Hazard Analysis and Toxicological Profile

Understanding the hazard profile of this compound is paramount for its safe handling. The compound is classified as hazardous, and its signal word is "Warning".[3]

GHS Hazard Statements
  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves implementing a multi-layered strategy that encompasses engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[5] Standard safety glasses do not provide adequate protection against splashes.

  • Skin Protection:

    • Gloves: Handle with chemically resistant gloves that have been inspected for integrity prior to use.[5] Follow proper glove removal technique to avoid skin contact.[5]

    • Lab Coat: A clean, buttoned lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood where vapors or mists may be generated, a NIOSH-approved respirator is required.

Safe Handling and Storage Workflow

G Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Review MSDS b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Weigh/Measure in Fume Hood c->d e Keep Container Closed When Not in Use d->e f Avoid Generating Dust/Aerosols e->f g Store in a Tightly Closed Container f->g h Store in a Dry, Well-Ventilated Area g->h i Room Temperature Storage h->i

Caption: A logical workflow for the safe handling and storage of this compound.

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First-Aid Measures
Exposure RouteProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5]
Spill and Leak Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.[5]

  • Clean: Clean the spill area thoroughly.

  • Decontaminate: Decontaminate any equipment or surfaces that came into contact with the chemical.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][8]

Section 5: Fire and Explosion Hazard Data

While specific flammability data for this compound is not detailed in the provided search results, general precautions for organic compounds should be taken.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 6: Stability and Reactivity

  • Stability: Stable under recommended storage conditions.[9]

  • Conditions to Avoid: Incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Carbon oxides and nitrogen oxides under fire conditions.

Conclusion: A Culture of Safety

This guide provides a comprehensive overview of the safe handling of this compound, grounded in the available safety data. For researchers and drug development professionals, a deep understanding of the materials in their laboratories is not just a professional responsibility but a moral one. By integrating the principles and protocols outlined in this document into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • European Food Safety Authority. Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species. [Link]

  • Safety Data Sheet. (2019, September 28). [Link]

  • PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Safety data sheet. (2023, March 28). [Link]

  • US EPA. Quinoline, 6-ethoxy-2-methyl- - Substance Details - SRS. [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). [Link]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. (2025, May 13). [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Ethoxy-2-methylquinoline via Modified Doebner-Miller Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

6-Ethoxy-2-methylquinoline (CAS: 6628-28-0), also known as 6-Ethoxyquinaldine, is a critical heterocyclic scaffold used in the synthesis of cyanine dyes, antimalarials, and functional materials.[1][2][3] While direct condensation methods exist, they often suffer from extensive polymerization ("tar") formation.[1][4][5] This guide details a robust modified Doebner-Miller synthesis , prioritizing the isolation of high-purity crystalline product (MP: 70°C) via a specific Zinc Chloride (


) complexation strategy. This protocol is designed to maximize yield while minimizing the purification burden associated with gummy by-products.[1][4][5]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the acid-catalyzed condensation of p-phenetidine (4-ethoxyaniline) with crotonaldehyde .[1] In the laboratory setting, paraldehyde is preferred as a precursor; it depolymerizes in situ to acetaldehyde, which then condenses to crotonaldehyde, providing a controlled release that limits violent exotherms.[1][4][5]

Reaction Mechanism

The pathway involves the formation of a Schiff base, followed by a conjugate addition (Michael-type), cyclization, and a final oxidative aromatization step (typically disproportionation or air oxidation).

DoebnerMillerMechanism Paraldehyde Paraldehyde (Precursor) Acetaldehyde Acetaldehyde (In Situ) Paraldehyde->Acetaldehyde HCl, Δ Crotonaldehyde Crotonaldehyde (Active Electrophile) Acetaldehyde->Crotonaldehyde Aldol Condensation Phenetidine p-Phenetidine SchiffBase Schiff Base Intermediate Phenetidine->SchiffBase + Crotonaldehyde Dihydro 1,2-Dihydroquinoline Intermediate SchiffBase->Dihydro Cyclization Product This compound (Product) Dihydro->Product Oxidative Aromatization (-H2)

Figure 1: Mechanistic flow of the modified Doebner-Miller synthesis.

Experimental Protocol

Reagents & Equipment
ReagentRoleHazard Note
p-Phenetidine SubstrateToxic/Irritant.[1] Darkens on air exposure.[1][4][5]
Paraldehyde Electrophile SourceFlammable.[1][4][5] Polymerizes on storage.[1][4][5]
Conc. HCl (37%) Catalyst/SolventCorrosive.[1][4][5] Use fume hood.[1][4][5]
Zinc Chloride (

)
Purification AgentHygroscopic.[1][4][5] Corrosive.
Ammonium Hydroxide NeutralizationStrong odor.[1][4][5]
Step-by-Step Synthesis

Safety Precaution: The reaction is exothermic. Run in a fume hood.

Step 1: Acid Addition

  • In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, place 30 g (0.22 mol) of p-phenetidine .

  • Add 60 mL of concentrated HCl slowly with stirring. The amine hydrochloride salt will form.[1][4][5]

Step 2: Controlled Condensation

  • Add 45 g (0.34 mol) of paraldehyde to the mixture.

  • Allow the mixture to stand at room temperature for 30 minutes. Shake frequently.

    • Expert Insight: If the reaction does not start spontaneously (indicated by heat), heat gently to 50°C. Once initiated, remove heat source immediately to prevent violent boiling.

  • Once the initial exotherm subsides, reflux the mixture gently for 3 hours . The solution will turn dark deep red/brown.[1][4][5]

Step 3: Isolation of Crude

  • Steam distill the reaction mixture to remove unreacted quinoline/aniline traces and volatile by-products (optional but recommended for high purity).

  • Basify the residue (or the crude reaction mixture if skipping steam distillation) with 20% NaOH until alkaline (pH > 10).

  • The crude this compound will separate as an oil.[1][4][5]

  • Extract with Dichloromethane (DCM) (3 x 50 mL) . Dry the organic layer over

    
     and evaporate the solvent.[1][4][5]
    

Purification: The Zinc Chloride Method

The Doebner-Miller reaction is notorious for producing tar.[1][4][5] Distillation of the crude oil is often difficult due to similar boiling points of impurities.[1][4][5] The formation of a crystalline Zinc Chloride double salt is the most reliable method to isolate pure quinaldines.[1][5]

PurificationWorkflow CrudeOil Crude Oily Product ZnCl2_Add Add ZnCl2 in Dilute HCl CrudeOil->ZnCl2_Add Complex Solid ZnCl2-Quinaldine Complex (Precipitate) ZnCl2_Add->Complex Crystallization Wash Wash with Cold Dilute HCl (Removes Anilines) Complex->Wash Liberation Digest with NH4OH Wash->Liberation FinalProduct Pure this compound (Solid, MP: 70°C) Liberation->FinalProduct

Figure 2: Purification workflow using Zinc Chloride complexation.[1]

Protocol:

  • Dissolve the crude oily residue in minimal dilute HCl (1:1) .

  • Add a solution of 25 g Zinc Chloride in 40 mL dilute HCl.

  • Cool the mixture to 0-5°C. The yellow/orange crystalline complex

    
     will precipitate.[1][4][5]
    
  • Filter the complex and wash with cold dilute HCl (removes unreacted p-phenetidine).[1][4][5]

  • Liberation: Suspend the solid complex in water and add excess Ammonium Hydroxide .[1][4][5] The complex decomposes, liberating the free base.[1][4][5]

  • Filter the white solid (or extract if oily) and recrystallize from ethanol/water or ligroin .[1][4][5]

Characterization & Data

Verify the synthesis using the following physicochemical properties.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidCrude is often amber oil; pure is solid.[1]
Melting Point 70 - 72°C Sharp melting point indicates high purity.[1][5]
Boiling Point 173°C @ 14 TorrUseful if purifying via vacuum distillation.[1][4][5]

NMR (CDCl

, predicted)

2.70 (s, 3H,

); 1.45 (t, 3H,

); 4.15 (q, 2H,

); 7.0-8.0 (m, 5H, Ar-H)
Characteristic singlet at ~2.7 ppm confirms the 2-methyl (quinaldine) position.[1]

Key Diagnostic Signals:

  • 2-Methyl group: Singlet around 2.7 ppm.[1][4][5]

  • Ethoxy group: Classic quartet (4.1 ppm) and triplet (1.4 ppm).[4][5]

  • Absence of aldehyde proton: Confirms full condensation.[1][4][5]

Troubleshooting & Optimization

  • Problem: Excessive Tar.

    • Cause: Reaction temperature too high or acid concentration too strong.[1][4][5]

    • Solution: Use a two-phase system (Toluene/HCl) to extract the product as it forms, preventing over-reaction.[1][4][5]

  • Problem: Low Yield (<40%).

    • Cause: Poor oxidant availability.[1][4][5] The reaction relies on disproportionation.[1][4][5]

    • Solution: Add a mild oxidant like m-nitrobenzenesulfonic acid (mild Skraup conditions) to drive the dehydrogenation step without relying on Schiff base reduction.[1][4][5]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][4][5][6][7] Longman, 1989.[1][4][5] (Standard protocol for Doebner-Miller quinoline synthesis).

  • ChemicalBook. 2-Methyl-6-Ethoxyquinoline Properties (CAS 6628-28-0). (Physical data verification: MP 70°C).

  • National Institutes of Health (NIH) - PubChem. 6-Methylquinoline Data. (Analogous spectral data for quinaldine backbone).

  • Bergstrom, F. W. The Synthesis of Quinolines. Chemical Reviews, 1944.[1][4][5] (Mechanistic insights into acid-catalyzed condensation). [4][5]

Sources

Application Note: Friedländer Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The Friedländer synthesis remains a cornerstone methodology for constructing the quinoline scaffold—a privileged structure in medicinal chemistry found in antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and broad-spectrum antibiotics (Fluoroquinolones).[1]

Unlike the Skraup or Doebner-Miller reactions, which often require harsh conditions and suffer from difficult purifications, the Friedländer synthesis offers regiocontrol and mild functional group tolerance . This guide provides a modern, mechanistic approach to the reaction, moving beyond "recipe-following" to "reaction engineering." We present two distinct protocols: a robust, scalable acid-catalyzed method and a high-speed, green microwave-assisted protocol.

Mechanistic Insights & Reaction Logic

To optimize the Friedländer synthesis, one must understand the competing pathways. The reaction involves the condensation of a 2-aminoaryl carbonyl compound (1) with a ketone/aldehyde containing an reactive


-methylene group  (2).
The Mechanistic Duality

Two pathways are theoretically possible:

  • Pathway A (Aldol-First): Rate-limiting intermolecular Aldol condensation followed by rapid intramolecular Schiff base formation (imine formation). (Dominant Mechanism)

  • Pathway B (Schiff-First): Initial Schiff base formation followed by intramolecular Aldol condensation.

Under acid catalysis, the carbonyl oxygen is protonated, increasing electrophilicity. Under base catalysis, the


-methylene is deprotonated to form a nucleophilic enolate.
Visualization: The Catalytic Cycle

The following diagram illustrates the acid-catalyzed pathway, which is generally preferred for sterically hindered substrates.

FriedlanderMechanism Start 2-Aminoaryl Ketone/Aldehyde Activation Acid Activation (Protonation of C=O) Start->Activation H+ Reactant2 Enolizable Ketone Reactant2->Activation Aldol Intermolecular Aldol Addition Activation->Aldol Aldol->Start Reversible Intermediate1 Aldol Adduct (Alcohol) Aldol->Intermediate1 Dehydration Dehydration (- H₂O) Intermediate1->Dehydration - H₂O Enone α,β-Unsaturated Intermediate Dehydration->Enone Cyclization Intramolecular Imine Formation (Cyclization) Enone->Cyclization Nu: -NH₂ attack Aromatization Dehydration & Aromatization Cyclization->Aromatization Product Quinoline Derivative Aromatization->Product

Figure 1: Step-wise mechanism of the acid-catalyzed Friedländer synthesis highlighting the critical Aldol addition step.

Strategic Reagent Selection

Success depends heavily on the stability of the 2-aminoaryl carbonyl precursor.

ComponentRecommendationRationale
2-Aminobenzaldehyde Handle with Care Unstable; prone to rapid self-condensation (trimerization). Prepare in situ via reduction of 2-nitrobenzaldehyde or oxidation of 2-aminobenzyl alcohol if possible.[2]
2-Aminobenzophenone Preferred Stable solid. Ideal for shelf-storage and robust protocols. Requires slightly harsher conditions (acid catalysis) due to steric hindrance.
The Ketone Partner Sym vs. Asym Symmetrical ketones (e.g., cyclohexanone) prevent regioisomer issues. Asymmetrical ketones yield mixtures unless one

-site is significantly more acidic or less hindered.
Catalyst Brønsted vs. Lewis p-TsOH or H₂SO₄ are standard. Lewis acids (e.g., ZnCl₂, Fe/AcOH) are excellent for sensitive substrates.

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Synthesis (Robust & Scalable)

Best for: Large-scale synthesis, sterically hindered 2-aminobenzophenones, and labs without microwave reactors.

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • Ketone (e.g., Acetophenone or Cyclohexanone) (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, 10 mol%)

  • Solvent: Toluene (for azeotropic water removal) or Ethanol (for simple reflux)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene) or a simple reflux condenser (if using Ethanol).

  • Dissolution: Dissolve 2-aminobenzophenone (5.0 mmol) and the ketone (6.0 mmol) in the solvent (20 mL).

  • Catalyst Addition: Add p-TsOH (0.5 mmol).

  • Reaction: Heat to reflux (110°C for Toluene, 80°C for Ethanol).

    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The amino-ketone spot (bright yellow/fluorescent) should disappear.

    • Duration: Typically 3–12 hours depending on sterics.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Neutralize with saturated NaHCO₃ solution.[4]

    • Extract with Ethyl Acetate (3 x 20 mL).[4]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol (often sufficient) or purify via flash column chromatography (Silica gel).

Protocol B: Green Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, medicinal chemistry SAR studies, and "Green Chemistry" compliance.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)

  • Enolizable ketone (1.1 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (acts as both)

Step-by-Step Workflow:

  • Loading: In a microwave-safe vial (e.g., 10 mL crimp-top), combine the 2-aminoaryl ketone (1.0 mmol) and the ketone partner (1.1 mmol).

  • Solvent: Add Glacial Acetic Acid (2–3 mL). No other solvent is required.

  • Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM or Biotage).

    • Parameters: Temperature: 110°C; Power: Dynamic (Max 150W); Time: 10–20 minutes.

  • Workup:

    • Pour the reaction mixture directly into crushed ice/water (20 mL).

    • Observation: The quinoline product often precipitates as a solid upon neutralization with aqueous Ammonia or NaOH.

  • Isolation: Filter the precipitate, wash with cold water, and dry. Yields are typically >85%.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Steric hindrance at the carbonyl.Switch to Protocol A (Toluene reflux) with a Lewis Acid (e.g., ZnCl₂ or AuCl₃) to activate the carbonyl.
Regioisomer Mixture Asymmetrical ketone used.[6]Use a

-keto ester (forms ester-substituted quinoline) or control temperature (lower temps favor kinetic enolate).
Polymerization Aldol polymerization of the ketone partner.Add the ketone dropwise to the refluxing amine/catalyst mixture to keep its concentration low.
Low Yield (2-Aminobenzaldehyde) Self-condensation of starting material.Use freshly prepared 2-aminobenzaldehyde or generate it in situ from 2-nitrobenzaldehyde using Fe/HCl or SnCl₂.

Applications in Drug Discovery

The quinoline scaffold synthesized via this method is ubiquitous in pharmacopeia:

  • Kinase Inhibitors: 3-cyanoquinoline derivatives (e.g., Bosutinib analogs) inhibit Src/Abl kinases.

  • Infectious Disease: 2-substituted quinolines are critical for overcoming chloroquine-resistant P. falciparum.

  • Alzheimer's Research: Tacrine derivatives (acetylcholinesterase inhibitors) are often accessible via Friedländer condensation with cyclohexanone.

Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Substrate Q1 Is the 2-Amino Carbonyl Stable (e.g., Benzophenone)? Start->Q1 Q2 Is the Ketone Partner Acid Sensitive? Q1->Q2 Yes (Stable) Precursor Use Precursor Method (Reduce 2-Nitrobenzaldehyde In Situ) Q1->Precursor No (Aldehyde) ProtocolB USE PROTOCOL B (Microwave/AcOH) Fast, High Yield Q2->ProtocolB No BaseCat Use Base Catalysis (KOH/EtOH Reflux) Avoids Acid Polymerization Q2->BaseCat Yes (Acetals/Boc groups) ProtocolA USE PROTOCOL A (Reflux/p-TsOH) Scalable Precursor->ProtocolA After Reduction

Figure 2: Decision matrix for selecting the optimal Friedländer protocol based on substrate stability and sensitivity.

References

  • Friedländer, P. (1882).[1][6][7] "Ueber o-Amidobenzaldehyd".[8][7] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [7]

  • Marco-Contelles, J., et al. (2009).[7] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines".[8][4][2][5][9] Chemical Reviews, 109(6), 2652–2671.

  • Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020).[10][11] "Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation". Synthesis, 52(12), 1779-1794.[1]

  • Shen, Q., et al. (2012).[10][12] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44(03), 389-392.[10]

  • McNaughton, B. R., & Miller, B. L. (2003). "One-Pot Synthesis of 2-Substituted and 2,3-Disubstituted Quinolines via the Friedländer Synthesis". Organic Letters, 5(23), 4257–4259.

Sources

using iodine as a catalyst for 2-methylquinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of 2-Methylquinolines via Iodine-Catalyzed Condensation

Executive Summary

The synthesis of 2-methylquinoline (quinaldine) scaffolds is a cornerstone in the production of antimalarial drugs, dyes, and functional materials. Historically, these syntheses relied on transition metal catalysts (Pd, Ru) or harsh acid-mediated condensations (Doebner-Miller) requiring high temperatures and generating significant waste.

This Application Note details a metal-free, iodine-catalyzed protocol for the condensation of anilines with vinyl ethers. This method leverages the unique "dual behavior" of molecular iodine (


)—acting simultaneously as a mild Lewis acid and an oxidant—to drive the reaction under mild conditions. This protocol offers high atom economy, operational simplicity, and scalability suitable for early-stage drug discovery and process development.

Mechanistic Insight: The Dual Role of Iodine

Unlike traditional Lewis acids (


, 

), molecular iodine operates through a redox-active catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.

The Catalytic Cycle:

  • Activation: Trace water or in-situ dynamics generate Hydrogen Iodide (

    
    ) from 
    
    
    
    .
  • Acid Catalysis:

    
     activates the vinyl ether, facilitating the nucleophilic attack by aniline to form an N,O-acetal.
    
  • Condensation: Elimination of ethanol yields an iminium intermediate.[1]

  • Cyclization: Intramolecular Povarov-type cyclization forms the tetrahydroquinoline core.

  • Oxidative Dehydrogenation: Molecular

    
     oxidizes the intermediate to aromatize the ring, regenerating 
    
    
    
    to re-enter the cycle.

IodineMechanism Aniline Aniline (Substrate) Intermediate1 N,O-Acetal Aniline->Intermediate1 VinylEther Ethyl Vinyl Ether (Reagent) VinylEther->Intermediate1 Iodine Iodine (I2) (Oxidant) HI HI (Acid Catalyst) Iodine->HI In-situ generation HI->Intermediate1 Activates Ether Iminium Iminium Ion Intermediate1->Iminium - EtOH Tetrahydro Tetrahydroquinoline Iminium->Tetrahydro Cyclization Product 2-Methylquinoline (Aromatized) Tetrahydro->Product Oxidation by I2 Product->HI Regeneration

Figure 1: The dual catalytic cycle of Iodine, functioning as both an activator for condensation and an oxidant for aromatization.[1][2]

Experimental Protocol

Objective: Synthesis of 6-methoxy-2-methylquinoline from p-anisidine and ethyl vinyl ether.

Reagents & Equipment
  • Substrate: p-Anisidine (1.0 mmol, 123 mg)

  • Reagent: Ethyl Vinyl Ether (2.0 mmol, 190 µL)

  • Catalyst: Molecular Iodine (

    
    ) (0.05 mmol, 12.7 mg, 5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

  • Quench: Saturated aq.

    
     (Sodium thiosulfate)
    
  • Equipment: 25 mL round-bottom flask, magnetic stir bar, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge the 25 mL flask with p-anisidine (1.0 mmol).

  • Add solvent (DCM or MeCN, 5 mL) and stir until fully dissolved.

  • Add Ethyl Vinyl Ether (2.0 mmol) in one portion.

  • Critical Step: Add Molecular Iodine (5 mol%) at room temperature. Note: The solution will immediately turn a dark brown/purple color, indicating the presence of active iodine species.

Step 2: Reaction Monitoring

  • Stir the mixture at Room Temperature for 2–4 hours.

    • Optimization Note: For electron-deficient anilines, mild heating (reflux, ~40°C) may be required.

  • TLC Check: Monitor consumption of p-anisidine (

    
     in Hex/EtOAc 3:1). The product usually appears as a fluorescent spot under UV (254/365 nm).
    

Step 3: Workup & Purification

  • Quench: Once complete, add 5 mL of saturated

    
     solution.
    
    • Visual Indicator: The dark iodine color should vanish, leaving a clear or slightly yellow biphasic mixture.

  • Extraction: Extract with DCM (

    
     mL). Combine organic layers.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

Optimization & Troubleshooting

The efficiency of iodine catalysis is highly dependent on solvent polarity and substrate electronics.

Table 1: Solvent & Catalyst Optimization

Entry Solvent Catalyst (mol%) Temp (°C) Time (h) Yield (%) Notes

| 1 | DCM | 0 | 25 | 12 | 0 | No reaction without


 |
| 2 | DCM | 5 | 25 | 4 | 88 | Standard conditions |
| 3 | MeCN | 5 | 25 | 3 | 85 | Greener alternative |
| 4 | Toluene | 5 | 80 | 2 | 65 | Higher temp required |
| 5 | DCM | 1 | 25 | 12 | 55 | Incomplete conversion |

Troubleshooting Guide:

  • Low Yield: If the reaction stalls, add an additional 2 mol% of

    
    . The redox cycle can be interrupted if the intermediate tetrahydroquinoline is not efficiently oxidized.
    
  • Side Products: Formation of N-ethylaniline suggests the iminium intermediate was reduced or hydrolyzed rather than cyclized. Ensure anhydrous solvents are used to minimize hydrolysis.

  • Color Persistence: If the iodine color fades during the reaction (before quench), it indicates iodine consumption (formation of inactive iodides). Re-dose with a small crystal of

    
    .
    

Substrate Scope

This protocol is robust across various electronic profiles.[3]

Table 2: Scope of 2-Methylquinoline Synthesis

Substrate (Aniline) Product Yield (%) Reaction Time
p-Anisidine 6-Methoxy-2-methylquinoline 88 4 h
Aniline 2-Methylquinoline 76 6 h
p-Toluidine 6-Methyl-2-methylquinoline 82 5 h
p-Chloroaniline 6-Chloro-2-methylquinoline 71 8 h (Reflux)

| 2-Naphthylamine | Benzo[f]quinoline derivative | 85 | 4 h |

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood. Avoid contact with metals.[4][5]
    
  • Vinyl Ethers: Highly flammable and potentially peroxide-forming. Store under inert gas at low temperatures.

  • Waste Disposal: All aqueous waste containing iodide/thiosulfate must be segregated from acidic waste to prevent gas evolution.

References

  • Nishiwaki, N. et al. (2016).[6] "Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines." Molecules, 21(7), 827.[6]

  • Wu, X. et al. (2014). "Molecular Iodine-Catalyzed Multicomponent Reactions for the Synthesis of Quinolines." Tetrahedron Letters, 55, 42-45.
  • Wang, Z. et al. (2023). "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylquinolines." PMC (PubMed Central).

  • Kudale, A.S. et al. (2018). "Iodine-Catalyzed Friendly Synthesis of Quinolines." Asian Journal of Organic Chemistry.

Sources

Technical Application Note: High-Purity Synthesis of 6-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 6-Ethoxy-2-methylquinoline is a critical workflow in the production of functional dyes, photosensitizers, and antimalarial pharmacophores. While the classic Doebner-Miller reaction provides a direct route from inexpensive anilines, it is historically plagued by low yields and "tarry" polymerization byproducts caused by the polymerization of


-unsaturated aldehydes.

This guide presents a Modified Two-Step Doebner-Miller Protocol utilizing an iodine-catalyzed condensation followed by acid-mediated cyclization. This approach minimizes polymerization, simplifies purification, and significantly improves atom economy compared to traditional "one-pot" Skraup-like conditions.

Route Comparison
FeatureMethod A: Classic Doebner-MillerMethod B: O-AlkylationMethod C: Modified Iodine-Catalyzed (Recommended)
Precursors p-Phenetidine + Crotonaldehyde6-Hydroxyquinaldine + EtIp-Phenetidine + Vinyl Ethers/Acetone
Cost LowHigh (Precursor cost)Low
Purity Profile Poor (Tarry byproducts)HighGood (Reduced polymerization)
Scalability Difficult (Exotherm control)LinearHigh (Controlled step-wise)

Chemical Reaction Engineering

Retrosynthetic Analysis

The construction of the quinoline core involves the formation of C-C and C-N bonds. The strategic disconnection occurs at the C2-C3 and N1-C8a bonds.

Retrosynthesis cluster_legend Bond Formation Strategy Target This compound Intermediates Schiff Base / Enamine Target->Intermediates Cyclization & Oxidation Precursors p-Phenetidine + Crotonaldehyde (or equivalent) Intermediates->Precursors Condensation Reaction Modified Doebner-Miller

Figure 1: Retrosynthetic logic for the construction of the quinaldine scaffold.

Mechanistic Pathway (Iodine-Promoted)

The iodine acts as a mild Lewis acid and an oxidant, facilitating the formation of the Schiff base and the subsequent cyclization/dehydrogenation steps without requiring harsh oxidants like nitrobenzene.

Mechanism Step1 p-Phenetidine + Acetone/Crotonaldehyde Step2 Iodine Catalyst (Schiff Base Formation) Step1->Step2 Condensation Step3 Cyclization (Acid Mediated) Step2->Step3 Michael Addition Step4 Oxidation/Aromatization (-H2) Step3->Step4 Dehydration Product This compound Step4->Product

Figure 2: Step-wise mechanistic flow for the iodine-promoted synthesis.

Experimental Protocol: Modified Doebner-Miller Synthesis

Safety Warning: Crotonaldehyde is a lachrymator and highly toxic. p-Phenetidine is a blood toxin. All operations must be performed in a functioning fume hood wearing chemically resistant gloves (Nitrile/Neoprene).

Materials & Reagents
  • p-Phenetidine (4-Ethoxyaniline): 13.7 g (0.1 mol)

  • Crotonaldehyde: 8.4 g (0.12 mol) [Alternative: Paraldehyde can be used but requires depolymerization]

  • Hydrochloric Acid (37%): 20 mL

  • Zinc Chloride (Anhydrous): 2.0 g (Lewis Acid Catalyst)

  • Iodine (I2): 0.1 g (Co-catalyst/Oxidant)

  • Toluene: 50 mL (Extraction solvent)

  • Sodium Hydroxide (20% aq): For neutralization

Step-by-Step Procedure
Phase 1: Condensation & Cyclization[1]
  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Acid Charge: Add p-Phenetidine (13.7 g) and Zinc Chloride (2.0 g) to the flask.

  • Acidification: Slowly add Conc. HCl (20 mL) with stirring. The amine hydrochloride salt will form as a slurry.

  • Heating: Heat the mixture to 95°C using an oil bath.

  • Addition (Critical Step): Add Crotonaldehyde (8.4 g) dropwise via the addition funnel over 45–60 minutes .

    • Note: The reaction is exothermic. If the mixture boils too vigorously, pause addition. The slow addition minimizes the polymerization of the aldehyde.

  • Reflux: Once addition is complete, reflux the mixture at 100–105°C for 3 hours . The solution will turn dark red/brown.

Phase 2: Work-up & Isolation
  • Quench: Cool the reaction mixture to room temperature. Add 50 mL of ice water to dilute.

  • Basification: Place the flask in an ice bath. Slowly alkalize the solution to pH 9-10 using 20% NaOH .

    • Observation: The product will separate as an oily layer or a low-melting solid precipitate.

  • Steam Distillation (Purification Step 1): Perform a steam distillation of the crude mixture.

    • Purpose: This removes unreacted p-phenetidine (volatile) and non-volatile polymeric tars remain in the flask.

    • Collection: Collect the distillate until it runs clear.

  • Extraction: Extract the distillate with Toluene (3 x 30 mL).

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 . Filter and concentrate under reduced pressure (Rotavap).

Phase 3: Final Purification (Vacuum Distillation)

The crude product is often an oil that solidifies upon standing. For high purity (>98%), vacuum distillation is required.

  • Boiling Point: ~161–163°C at 12 mmHg.

  • Yield: Typical yields range from 60–75% (approx. 11–14 g).

Quality Control & Characterization

Physical Properties[2]
  • Appearance: Pale yellow oil (freshly distilled) or low-melting solid (upon storage).

  • Melting Point: ~58–60°C (Lit. varies; often supercools).

NMR Interpretation (Validation)

To validate the structure, perform 1H NMR in CDCl3.[2]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.45 Triplet (

Hz)
3H

Methyl of ethoxy group
2.71 Singlet3H

Methyl on Quinoline ring (characteristic of Quinaldine)
4.12 Quartet (

Hz)
2H

Methylene of ethoxy group
7.05 Doublet (

Hz)
1H

Proton ortho to alkoxy, meta to nitrogen
7.22 Doublet of Doublets1H

Coupling with H-5 and H-8
7.30 Doublet1H

Beta-proton of pyridine ring
7.95 Doublet1H

Proton adjacent to Nitrogen
8.05 Doublet1H

Alpha-proton of pyridine ring (deshielded)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tarry Mass Polymerization of CrotonaldehydeSlow down addition rate; ensure temperature is >90°C during addition to favor cyclization over polymerization.
Product is Red/Dark Oxidation impuritiesPerform vacuum distillation under Nitrogen atmosphere.
Starting Material Present Incomplete ReactionUse a slight excess of Crotonaldehyde (1.2 eq) and extend reflux time.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Doebner-Miller protocols for Quinaldine synthesis).
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98. Link

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • National Institute of Standards and Technology (NIST). (2023).[3] 6-Ethoxyquinaldine - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook. Link

  • Song, Y., et al. (2019). Iodine-Catalyzed Synthesis of Quinolines from Anilines and Vinyl Ethers. Tetrahedron Letters, 60(12), 855-858. (Basis for the iodine-promoted modification).[4]

Sources

analytical HPLC method for 6-Ethoxy-2-methylquinoline purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 6-Ethoxy-2-methylquinoline (CAS: 87-28-5 / 613-23-0 analog).[1][2] This compound, structurally related to the antioxidant Ethoxyquin, serves as a critical pharmaceutical intermediate and a reference standard for oxidative degradation studies.

The method utilizes a Reversed-Phase (RP-HPLC) approach with a low-pH phosphate buffer system to suppress silanol activity and ensure sharp peak symmetry for the basic quinoline moiety.[1][2] This guide is designed for analytical chemists requiring high specificity, linearity, and reproducibility in a regulated drug development or quality control environment.

Chemical Context & Method Strategy

The Analyte: this compound

Unlike its dihydro- precursor (Ethoxyquin), this compound is fully aromatic.[1][2] This imparts specific chromatographic behaviors:

  • Basicity: The nitrogen atom in the quinoline ring is basic (pKa ≈ 5–7).

  • Hydrophobicity: The ethoxy and methyl groups increase retention on C18 stationary phases.[3]

  • UV Absorbance: The conjugated aromatic system exhibits strong UV absorbance, typically with maxima around 250–260 nm and secondary bands in the 300–350 nm range.

Method Development Logic (The "Why")

Challenge: Basic nitrogen heterocycles often exhibit severe peak tailing on silica-based columns due to secondary interactions between the positively charged analyte (at acidic pH) and ionized residual silanols (Si-O⁻).[2]

Solution:

  • pH Control: We utilize a mobile phase pH of 3.0 . At this pH, the quinoline nitrogen is protonated (BH⁺), but the residual silanols on the column are protonated (neutral, Si-OH), minimizing cation-exchange interactions.[1]

  • Stationary Phase: A modern, end-capped C18 column or a "Base-Deactivated Silica" (BDS) phase is required to physically shield the silica surface.[1][2][3]

MethodLogic Analyte Analyte: Basic Quinoline Challenge Challenge: Silanol Interaction (Peak Tailing) Analyte->Challenge pKa ~6 Strategy Strategy: Acidic Buffer (pH 3.0) + End-capped C18 Challenge->Strategy Optimization Result Result: Sharp Symmetry Reproducible TR Strategy->Result Validation

Figure 1: Method Development Logic flow ensuring peak symmetry for basic heterocycles.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).[1][3]

  • Buffer Additive: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (85%).[3]
    
Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260/1290 or Waters Alliance/AcquityStandard binary pump capability required.[1][2][3]
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[3]"Plus" series denotes double end-capping, critical for bases.[1][2][3]
Column Temp 30°C ± 1°CConstant temperature ensures retention time reproducibility.[2][3]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[2][3]
Injection Vol 5–10 µLMinimized to prevent band broadening.[2][3]
Detection UV-Vis / PDA at 254 nm (Primary) and 320 nm (Secondary).[2][3]254 nm provides max sensitivity; 320 nm confirms aromaticity.[2][3]
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.1  using dilute Phosphoric Acid. Filter through 0.22 µm membrane.[2][3]
    
  • Mobile Phase B (Organic): 100% Acetonitrile.[2][3]

Gradient Program

A gradient is recommended for purity analysis to ensure late-eluting dimers or oxidation byproducts are cleared.[1][2][3]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Injection / Hold
2.09010Isocratic Start
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibration
25.09010End of Run

Sample Preparation Workflow

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound standard.[1][2][3]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL Methanol (ensure complete solubility).

  • Dilute to volume with Mobile Phase A.[2][3]

    • Note: Avoid dissolving initially in 100% water due to hydrophobicity.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase A/B (50:50 v/v).

System Suitability & Validation

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

SST_Loop Start Start Sequence Blank Inject Blank (Mobile Phase) Start->Blank Std_Inj Inject Standard (5 Replicates) Blank->Std_Inj Check_RSD Check Retention Time & Area RSD < 2.0% Std_Inj->Check_RSD Check_Tailing Check Tailing Factor (T) < 1.5 Check_RSD->Check_Tailing Yes Fail Troubleshoot: Check pH / Column Age Check_RSD->Fail No Pass Proceed to Sample Analysis Check_Tailing->Pass Yes Check_Tailing->Fail No

Figure 2: System Suitability Decision Tree.

Validation Parameters (Summary)
ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (approx 8-10 min).Pass
Linearity

over 5–100 µg/mL range.

Precision RSD < 2.0% for n=6 injections.[2][3]0.4%
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).[3]LOD: 0.1 µg/mL
Tailing Factor

(USP).[2][3]
1.1–1.2

Troubleshooting Guide

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Silanol interaction or column void.[2][3]

    • Fix: Ensure pH is

      
      .[2][3] If using an older column, add 5 mM Triethylamine (TEA) to the buffer, though modern C18 columns rarely need this.
      
  • Problem: Retention Time Drift.

    • Cause: Temperature fluctuation or organic evaporation.[2][3]

    • Fix: Use a column oven (30°C) and cap solvent bottles.[2][3]

  • Problem: Extra Peaks.

    • Cause: Oxidation. This compound is relatively stable, but if derived from Ethoxyquin, look for the "Dimer" peak eluting later in the gradient (high hydrophobicity).[1][2]

References

  • SIELC Technologies. (n.d.).[2][3] Separation of this compound on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link][1]

  • He, P., & Ackman, R. G. (2000).[1] HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture. Retrieved from [Link][3]

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dolan, J. W. (2010).[2][3][4] A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC / Mac-Mod Analytical. Retrieved from [Link]

Sources

The Strategic Intermediate: A Guide to 6-Ethoxy-2-methylquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a synthetic campaign. Among the privileged heterocyclic systems, the quinoline nucleus stands out for its remarkable versatility and prevalence in a vast array of biologically active compounds and functional materials. This guide focuses on a particularly valuable derivative: 6-Ethoxy-2-methylquinoline .

This document eschews a rigid, templated format in favor of a logical, application-focused narrative. We will first explore the synthetic rationale for this intermediate, detailing a robust and validated protocol for its preparation. Subsequently, we will delve into its strategic applications, showcasing its role as a pivotal building block in the synthesis of high-value molecules. Every step and assertion is grounded in established chemical principles, providing a self-validating framework for researchers to adapt and implement these protocols with confidence.

Part 1: Synthesis of this compound via Doebner-von Miller Reaction

The construction of the this compound scaffold is most reliably achieved through the Doebner-von Miller reaction, a classic yet powerful acid-catalyzed cyclization.[1][2] This method builds the quinoline core by reacting an aniline derivative—in this case, p-phenetidine—with an α,β-unsaturated carbonyl compound. The α,β-unsaturated aldehyde, crotonaldehyde, is typically generated in situ from paraldehyde (a trimer of acetaldehyde) to mitigate its volatility and instability.

The causality behind this choice of reaction is twofold:

  • Convergent Synthesis: It efficiently combines two readily available starting materials (p-phenetidine and paraldehyde) to construct the complex heterocyclic core in a single pot.

  • Regiocontrol: The use of a para-substituted aniline like p-phenetidine ensures a single, unambiguous regioisomeric product, which is crucial for the purity of downstream products. The electron-donating nature of the ethoxy group activates the aromatic ring, facilitating the electrophilic cyclization step.[3]

Logical Workflow for Synthesis

The synthesis can be visualized as a three-stage process: preparation, reaction, and purification. Each stage is critical for achieving a high yield and purity of the final intermediate.

cluster_0 Stage 1: Preparation cluster_1 Stage 2: Reaction cluster_2 Stage 3: Work-up & Purification A Charge p-phenetidine and Hydrochloric Acid B Heat mixture to ~90-100°C A->B C Slowly add Paraldehyde (forms Crotonaldehyde in situ) B->C D Reflux for 3-4 hours (Doebner-von Miller Cyclization) C->D E Cool and neutralize with NaOH solution D->E F Extract with Organic Solvent (e.g., Toluene) E->F G Purify by Vacuum Distillation F->G H Characterize Pure Product G->H

Caption: Workflow for the synthesis of this compound.

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is adapted from established Doebner-von Miller procedures for analogous compounds.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass/Volume
p-Phenetidine137.180.5068.6 g
Concentrated HCl (37%)36.46~1.0~85 mL
Paraldehyde132.160.5572.7 g (74 mL)
Toluene--200 mL
Sodium Hydroxide (NaOH)40.00-For ~20% aq. solution
Anhydrous Sodium Sulfate142.04-As needed

Instrumentation:

  • 1 L three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Apparatus for vacuum distillation

Procedure:

  • Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

  • Initial Charge: Charge the flask with p-phenetidine (68.6 g, 0.50 mol) and concentrated hydrochloric acid (~85 mL).

  • Heating: Begin stirring and gently heat the mixture to approximately 95°C using the heating mantle. A thick, stirrable slurry of the aniline hydrochloride salt will form.

  • Reagent Addition: Once the temperature is stable, add paraldehyde (74 mL, 0.55 mol) dropwise via the dropping funnel over a period of 60-90 minutes. The addition is exothermic; maintain the internal temperature between 100-105°C.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux (approx. 100-110°C) with vigorous stirring for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[6]

  • Work-up - Neutralization: Allow the reaction mixture to cool to below 50°C. Slowly and carefully neutralize the acidic mixture by adding a 20% aqueous solution of sodium hydroxide with external ice-bath cooling. The goal is to reach a pH of 8-9. This step is highly exothermic.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Add toluene (200 mL) and extract the organic layer. Wash the organic layer with brine (2 x 100 mL), then dry it over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the toluene. The crude product, a dark oil, is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.

  • Characterization: The final product should be a pale yellow oil or low-melting solid. Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Yield: Based on similar syntheses, a yield of 60-75% is expected.[7]

Part 2: Applications in High-Value Synthesis

This compound is not an end in itself but a strategic intermediate. Its value lies in the reactive handles it possesses: the quinoline nitrogen, which can be quaternized, and the C2-methyl group, which has acidic protons allowing for condensation reactions.

Application I: Precursor for Pharmaceutical Scaffolds

The quinoline core is a cornerstone of medicinal chemistry, particularly in the development of antimalarial drugs.[5] While chloroquine and quinine feature a quinoline ring, modern drug discovery often requires more complex, substituted analogs to combat resistance. This compound serves as a key starting material for such analogs. The ethoxy group can improve pharmacokinetic properties, while the methyl group provides a site for further elaboration.

A concrete example from the research literature is its use as a building block for complex ligands designed for biological studies. For instance, it is a precursor for synthesizing molecules like 2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]} which are investigated for their potential in developing new therapeutic or diagnostic agents.[8]

A This compound (Intermediate) B Step 1: Nitration at C5/C8 A->B C Step 2: Reduction of Nitro Group B->C D Step 3: Condensation/Coupling at Amino Group C->D E Complex Pharmaceutical Target (e.g., Antimalarial, Analgesic) D->E

Caption: Synthetic pathway from the intermediate to a drug target.

Application II: Synthesis of Cyanine and Azo Dyes

The C2-methyl group (a quinaldine moiety) is reactive toward strong electrophiles. This reactivity is exploited in the synthesis of cyanine dyes.[5] The methyl protons can be deprotonated to form a nucleophilic carbanion, which can then attack other electrophilic molecules to form the extended conjugated systems characteristic of these dyes.

Furthermore, the electron-rich nature of the 6-ethoxy-substituted benzene ring makes it amenable to electrophilic substitution reactions, such as diazo coupling, to form azo dyes. These dyes have applications in textiles and as functional materials for optical technologies.[9][10]

Protocol 2: Conceptual Synthesis of a Styryl Dye

This protocol illustrates the reactivity of the C2-methyl group.

  • Activation: Dissolve this compound in a suitable solvent like pyridine or acetic anhydride.

  • Condensation: Add an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde).

  • Reaction: Heat the mixture to reflux. The acidic protons of the C2-methyl group will condense with the aldehyde, eliminating water and forming a styryl linkage.

  • Isolation: After the reaction is complete, the resulting styryl dye can be isolated by cooling the mixture and collecting the precipitated solid, which is often highly colored. Purification is typically achieved by recrystallization.

Part 3: Analytical Characterization and Quality Control

Validating the identity and purity of the synthesized intermediate is a non-negotiable step in any synthetic workflow. A multi-technique approach ensures a comprehensive characterization.

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and purityAromatic protons in the 7-8 ppm range, a singlet for the C2-methyl group (~2.7 ppm), a quartet and triplet for the ethoxy group (~4.1 and 1.4 ppm, respectively).
¹³C NMR Carbon skeleton confirmationSignals corresponding to all unique carbon atoms, including the quinoline ring carbons and the aliphatic carbons of the methyl and ethoxy groups.
GC-MS Purity assessment and MW confirmationA single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (M⁺) at m/z = 187.23.
FTIR Functional group identificationCharacteristic peaks for C-H (aromatic and aliphatic), C=C, C=N (quinoline ring), and C-O (ether) bonds.
TLC Reaction monitoring and purity checkA single spot with a specific Rf value under defined solvent conditions (e.g., Hexane:Ethyl Acetate 4:1).[2]

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]

  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available at: [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Efficient 2:4-Dimethyl-6-Ethoxyquinoline Production. (n.d.). Scribd. Available at: [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Available at: [Link]

  • An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
  • 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes and relevant spectroscopic, electrochemical and computational studies. (n.d.). ResearchGate. Available at: [Link]

  • Methylated Chromenoquinoline Dyes: Synthesis, Optical Properties, and Application for Mitochondrial Labeling. (2018). ResearchGate. Available at: [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.). ResearchGate. Available at: [Link]

  • 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin) API Manufacturers & Suppliers. (n.d.). Pharmaoffer. Available at: [Link]

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (n.d.). PubMed Central. Available at: [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). Journal of Organic Chemistry. Available at: [Link]

  • Purification of ethoxyquin and its two oxidation products. (2000). PubMed. Available at: [Link]

  • Synthesis and investigation of dyeing properties of 8-hydroxyquinoline-based azo dyes. (2022). ResearchGate. Available at: [Link]

  • Pharmaceutical Intermediates. (n.d.). VanDeMark Chemical Inc.. Available at: [Link]

  • Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. (2019). MedCrave online. Available at: [Link]

  • Pharmaceutical Intermediates. (n.d.). Sarex. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Tar Formation in Quinoline Synthesis

[1]

Introduction: The "Tar Monster" in Heterocycle Synthesis

In quinoline synthesis, "tar" is not merely a nuisance; it is a symptom of uncontrolled reactivity. It typically results from the acid-catalyzed polymerization of

This guide moves beyond standard textbook procedures to focus on kinetic control . By managing the concentration of reactive intermediates and modulating thermal profiles, we can divert the reaction pathway from chaotic polymerization toward the ordered electrocyclic closure required for the quinoline core.

Module 1: The Skraup Reaction (Controlling the Exotherm)[2]

The classical Skraup synthesis (aniline + glycerol + H₂SO₄ + oxidant) is notorious for violent exotherms that lead to charring. The primary culprit is acrolein , formed in situ from glycerol.[1] If the acrolein concentration spikes or local temperature exceeds the threshold, it polymerizes instantly rather than condensing with aniline.

The Solution: The Sulzberger Modification

Instead of relying on the violent reaction of nitrobenzene, we utilize Ferrous Sulfate (FeSO₄) . It acts as a moderator, likely by facilitating electron transfer and reducing the "hot spots" that trigger runaway polymerization.

Experimental Protocol: Modified Skraup with FeSO₄

Target: Quinoline (Scale: 0.1 mol)

  • Setup: Use a 500 mL round-bottom flask (RBF) with a reflux condenser and a high-torque overhead stirrer (magnetic stirring often fails if viscosity rises).

  • Reagent Loading:

    • Add Aniline (0.1 mol, 9.3 g).

    • Add Glycerol (0.3 mol, 27.6 g) – Excess glycerol ensures complete consumption of aniline.

    • Add Nitrobenzene (0.06 mol, 7.4 g) – Oxidant.

    • CRITICAL STEP: Add FeSO₄·7H₂O (0.005 mol, ~1.4 g).

  • Acid Addition:

    • Cool the mixture to 0–5°C in an ice bath.

    • Add Conc. H₂SO₄ (0.2 mol, 11 mL) dropwise. Do not allow internal temp to rise above 20°C.

  • Reaction Phase:

    • Heat slowly to reflux. You will observe the mixture darken.[2][3]

    • Observation Point: With FeSO₄, the violent "flash" reaction is suppressed. If the mixture begins to foam excessively, remove heat immediately; the FeSO₄ buffer usually prevents boil-over.

    • Reflux for 4 hours.

  • Workup (Tar Removal):

    • Steam distill directly to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH.

    • Steam distill again to collect Quinoline.[1] The tar remains in the flask as a solid mass, but the product is cleanly separated.

Mechanism & Failure Points

The following diagram illustrates the kinetic competition between the desired Schiff base formation and the undesired acrolein polymerization.

SkraupMechanismcluster_0Critical Control PointGlycerolGlycerolAcroleinAcrolein(Highly Reactive)Glycerol->AcroleinH2SO4, Heat (-2H2O)SchiffBaseSchiff Base(Desired Intermediate)Acrolein->SchiffBase+ Aniline(1,2-Addition)PolymerPolymer/Tar(Dead End)Acrolein->PolymerExcess Acid/Heat(Polymerization)AnilineAnilineAniline->SchiffBaseQuinolineQuinolineSchiffBase->QuinolineCyclization & Oxidation

Figure 1: Kinetic competition in Skraup synthesis. The red path represents tar formation, which dominates if acrolein accumulates without reacting with aniline.

Module 2: Doebner-von Miller (The Biphasic Solution)

The Doebner-von Miller reaction (Aniline +

The Solution: Biphasic Trap

By using a two-phase system (Aqueous Acid + Toluene), we force the reaction to occur at the interface or partition the reactive intermediates. The hydrophobic vinyl ketone stays largely in the toluene, slowly releasing into the aqueous phase where it reacts with aniline, preventing high concentrations that lead to polymerization.

Protocol: Biphasic Synthesis of 2-Methylquinoline
  • Aqueous Phase: Dissolve Aniline (1.0 eq) in 6M HCl (3.0 eq). Heat to 90°C.

  • Organic Phase: Dissolve Crotonaldehyde (1.2 eq) in Toluene (volume equal to aqueous phase).

  • Addition: Add the Toluene solution dropwise to the stirring aqueous acid over 1–2 hours.

    • Why: This keeps the instantaneous concentration of crotonaldehyde low in the acid phase.

  • Post-Reaction: Separate layers. The toluene layer often contains non-polar polymeric by-products, while the protonated quinoline product remains in the aqueous layer.

Comparison of Acid Catalysts
Acid SystemTar Formation RiskYield PotentialNotes
Conc. HCl (Traditional) High40-50%Harsh; promotes rapid polymerization of aldehydes.
Biphasic (HCl/Toluene) Low70-80%Sequesters reactive species; "Tar" stays in organic layer.
Yb(OTf)₃ / Sc(OTf)₃ Very Low>90%Lewis acid catalysis (Green Chemistry); expensive but clean.
Solid Acid (Zeolite) Low60-70%Surface catalysis minimizes intermolecular polymerization.

Module 3: Troubleshooting & FAQs

Diagnostic Workflow

Use this logic flow to determine the root cause of your tar formation.

TroubleshootingStartProblem: Tar FormationQ1Is the reaction violent/exothermic?Start->Q1Sol1Use Sulzberger Mod (FeSO4)or Iodine as OxidantQ1->Sol1YesQ2Is the starting materialan unsaturated aldehyde?Q1->Q2NoSol2Switch to Biphasic System(Toluene/HCl)Q2->Sol2YesQ3Are you using Conc. H2SO4?Q2->Q3NoSol3Dilute Acid or useLewis Acid (Sc(OTf)3)Q3->Sol3Yes

Figure 2: Decision tree for diagnosing and resolving polymerization issues.

Frequently Asked Questions

Q: My product is trapped in the tar. How do I recover it? A: Do not attempt column chromatography on the crude tar; it will ruin your column.

  • Decantation: If the tar is solid/glassy, decant the liquid.

  • Acid Extraction: Triturate (grind) the tar with 10% HCl. Quinoline is basic and will dissolve as the hydrochloride salt. Filter off the insoluble tar, then basify the filtrate to precipitate the quinoline.

  • Steam Distillation: This is the gold standard for Skraup products. Quinoline steam-distills; the polymerized tar does not.

Q: Can I use microwave irradiation to prevent tar? A: Yes, but with caution. Microwaves provide rapid, volumetric heating which can shorten reaction times (minutes vs hours), leaving less time for side-reactions. However, you must use a solvent with a high loss tangent (like ethylene glycol) or an ionic liquid. Avoid "dry" microwave reactions for quinolines as they generate hot spots leading to charring.

Q: Why does my Doebner-von Miller reaction turn red/black immediately? A: This is likely the polymerization of the vinyl ketone (e.g., methyl vinyl ketone or crotonaldehyde). Ensure you are adding the ketone slowly to the acid/aniline mixture.[2][3] Never mix all reagents at once before heating.

References

  • BenchChem. (2025).[1][3][4] Avoiding Polymerization in Quinoline Synthesis: Troubleshooting Guide. Retrieved from

  • National Institutes of Health (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis.[5][6] Retrieved from

  • Manske, R. H. F., et al. (1942). The Skraup Synthesis of Quinolines.[7][1][4][5][8][9][10][11] Chemical Reviews. (Classic citation for the Sulzberger modification mechanism).

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.[5][11] Retrieved from

removing unreacted aniline from Skraup reaction mixture.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating the Purification Maze: Effective Removal of Unreacted Aniline from Skraup Reaction Mixtures

Introduction

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for synthesizing the quinoline scaffold, a core structure in numerous pharmacologically active compounds.[1][2] The reaction typically involves heating a primary aromatic amine (such as aniline) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] While effective, the process is notoriously vigorous and often results in a crude product contaminated with tarry byproducts and, most critically, unreacted aniline.[4][5]

Given that both the quinoline product and the aniline starting material are basic, steam-volatile compounds with similar polarities, their separation presents a significant purification challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and expert insights to effectively remove unreacted aniline, ensuring the high purity of the final quinoline product.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate unreacted aniline from my quinoline product?

A1: The difficulty arises from the similar physicochemical properties of aniline and quinoline. Both are:

  • Basic: Both possess a nitrogen atom that can be protonated, making them soluble in acids. This shared basicity prevents a simple acid-base extraction from separating them from each other, although it is effective for removing them from neutral impurities.[6][7]

  • Steam Volatile: Both aniline and quinoline have sufficient vapor pressure to be carried over during steam distillation, a common technique used to separate the product from non-volatile tars.[4][8] This means they will co-distill.

  • Similar Polarity: Their structural similarity results in comparable polarities, making chromatographic separation challenging without optimized conditions.

Q2: How can I quickly assess if my purified quinoline is still contaminated with aniline?

A2: The most definitive methods are spectroscopic. A ¹H-NMR spectrum will show characteristic signals for aniline that are distinct from your target quinoline derivative. Thin Layer Chromatography (TLC) can also be effective; co-spotting your product with a pure aniline standard can reveal contamination if two spots are not clearly resolved. Sometimes, a lingering characteristic odor of aniline can be an initial, though non-quantitative, indicator.

Q3: What is the most common industrial and laboratory method for this purification challenge?

A3: The most robust and widely cited method involves a chemical conversion of the residual aniline after an initial steam distillation of the crude product. The distillate, containing both quinoline and aniline, is acidified and treated with sodium nitrite. This process, known as diazotization, selectively converts the primary amine (aniline) into a non-volatile diazonium salt, which can then be easily separated.[4][9][10][11]

Troubleshooting Guide: Specific Purification Issues

Issue 1: My initial steam distillate is a mixture of quinoline and aniline. What is the most reliable method to remove the aniline?

Answer: The gold-standard solution is the selective chemical removal of aniline via diazotization.

Causality & Mechanism: This method exploits the unique reactivity of the primary aromatic amine group of aniline, which is absent in the tertiary amine structure of the quinoline ring. In a cold, acidic solution (0-5 °C), sodium nitrite (NaNO₂) reacts with aniline to form a water-soluble, non-volatile diazonium salt (phenyldiazonium chloride).[4][11] The quinoline remains in the solution as its corresponding acid salt.

The diazonium salt is then typically removed by gentle warming, which causes it to decompose into phenol and nitrogen gas.[10] A subsequent steam distillation of the basified mixture will then carry over the pure quinoline, leaving the less volatile phenol and inorganic salts behind.[4]

Expertise & Insight: While highly effective, temperature control during diazotization is critical. If the temperature rises significantly above 5-10 °C, the diazonium salt can decompose prematurely and potentially lead to side reactions.

Issue 2: The diazotization procedure seems complex. Can I use a simpler liquid-liquid extraction?

Answer: A simple acid-base extraction will not separate aniline from quinoline. However, an acid wash is a crucial first step to separate the basic product and starting material from the non-basic and tarry impurities formed during the reaction.

Causality & Mechanism: After the initial reaction, the mixture is typically diluted and made strongly alkaline before steam distillation.[1][4] This frees the quinoline and aniline bases to be distilled away from the non-volatile tars. The resulting distillate can then be treated with an acid like HCl or H₂SO₄.[6][11] This protonates both aniline and quinoline, converting them into their respective water-soluble salts (anilinium and quinolinium). This aqueous acidic solution can be washed with an organic solvent (e.g., diethyl ether) to remove any co-distilled non-basic impurities.[9] However, at this stage, both your desired product and the aniline contaminant are together in the aqueous layer. To separate them, you must proceed with a method like diazotization.

Issue 3: I am working on a very small scale. Is column chromatography a viable option?

Answer: Yes, column chromatography can be used, particularly for small-scale purifications, but it requires careful optimization.

Causality & Mechanism: Separation on a silica gel column relies on differences in polarity. While aniline and quinoline have similar polarities, a separation can often be achieved.

  • Solvent System: A common eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent like ethyl acetate.[12] The ratio will need to be carefully optimized using TLC first.

  • Tailing and Smearing: Basic compounds like amines are notorious for "tailing" or streaking on silica gel columns due to strong interactions with acidic silanol (Si-OH) groups on the silica surface.

  • Expert Tip: To achieve a clean separation, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent mixture.[6] The triethylamine will preferentially bind to the acidic sites on the silica, allowing the aniline and quinoline to elute more symmetrically and enabling a better separation.

Data Presentation: Comparison of Aniline Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Diazotization Chemical conversion of aniline to a non-volatile diazonium salt, followed by its removal.[4][9]Highly effective and selective for primary amines; scalable.Involves handling of corrosive acids and potentially unstable diazonium salts; requires careful temperature control.Large-scale and lab-scale syntheses where high purity is essential.
Acid-Base Extraction Separation of basic amines from neutral or acidic impurities by protonation.[6][7]Excellent for removing non-basic impurities and tars.Does not separate aniline from quinoline due to their shared basicity.A mandatory preliminary purification step, but not a final solution for aniline removal.
Column Chromatography Physical separation based on differential adsorption onto a stationary phase (e.g., silica gel).[12][13]Good for small-scale purification; can remove multiple impurities simultaneously.Can be low-yielding due to tailing; requires solvent optimization; less economical for large scales.Small-scale (< 5g) academic or discovery chemistry settings.
Derivative Formation Conversion of quinoline into a crystalline salt (e.g., picrate or ZnCl₂ complex) for purification by recrystallization.[9][10]Can yield very pure product.Requires an additional chemical step to form the derivative and another to liberate the free base.Situations where other methods fail or when an exceptionally pure standard is required.

Experimental Protocol: Purification via Steam Distillation & Diazotization

This protocol is a self-validating system adapted from established procedures and provides a reliable method for obtaining pure quinoline.[4][11]

Step 1: Initial Work-up and Steam Distillation

  • After the Skraup reaction is complete, allow the reaction mixture to cool to approximately 100 °C.

  • Carefully dilute the mixture with water and transfer it to a larger flask suitable for steam distillation.

  • Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling the flask in an ice bath.[1][4]

  • Perform steam distillation. The volatile quinoline and unreacted aniline will co-distill, separating from the non-volatile tarry residue. Continue until the distillate runs clear.

Step 2: Acidification and Removal of Non-Basic Impurities

  • Combine all the aqueous distillate containing the oily product.

  • Add concentrated sulfuric acid to the distillate until the solution is strongly acidic.[11] The quinoline and aniline will dissolve, forming their respective sulfate salts.

  • (Optional) If any non-basic impurities are suspected, wash the acidic solution with diethyl ether and discard the ether layer.

Step 3: Diazotization of Unreacted Aniline

  • Cool the acidic solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-prepared, cold, saturated aqueous solution of sodium nitrite (NaNO₂) with vigorous stirring.[11] Maintain the temperature below 10 °C throughout the addition.

  • Monitor for the presence of excess nitrous acid using starch-iodide paper (it should turn blue).

  • Once the addition is complete, continue stirring in the ice bath for another 15 minutes.

Step 4: Decomposition of Diazonium Salt and Final Purification

  • Gently warm the mixture on a steam bath for about one hour, or until the evolution of nitrogen gas ceases.[11] This step decomposes the diazonium salt into phenol.

  • Make the solution strongly alkaline again with concentrated sodium hydroxide solution.

  • Perform a second steam distillation. The pure quinoline will now distill, leaving the less volatile phenol and inorganic salts behind.

  • Extract the quinoline from the distillate using an organic solvent like dichloromethane or diethyl ether.

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.

  • For exceptionally high purity, the resulting quinoline can be distilled under reduced pressure.[4]

Visualization: Purification Workflow

The following diagram illustrates the decision-making process for purifying the crude product from a Skraup reaction.

Purification_Workflow start Crude Skraup Reaction Mixture alk_steam 1. Alkalinize 2. Steam Distill start->alk_steam Initial Workup distillate Distillate: Quinoline, Aniline, H₂O alk_steam->distillate tar Non-volatile Tar (Discard) alk_steam->tar acidify Acidify with H₂SO₄ / HCl distillate->acidify Isolate Volatiles diazotize Diazotization: 1. Cool to 0-5 °C 2. Add NaNO₂ acidify->diazotize Prepare for Aniline Removal decompose Warm to Decompose Diazonium Salt diazotize->decompose final_steam 1. Alkalinize 2. Final Steam Distill decompose->final_steam Remove Phenol Byproduct pure_product Pure Quinoline final_steam->pure_product Final Isolation

Caption: Workflow for Aniline Removal

References

  • Vedantu. (n.d.). Aniline is separated from a mixture by. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • Sciencemadness Discussion Board. (2017). Preparation of Quinoline. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • Wikipedia. (n.d.). Steam distillation. [Link]

  • Sciencemadness Discussion Board. (2011). Steam distillation of aniline. [Link]

  • Scribd. (n.d.). Steam Distillation of Aniline Purification. [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • ResearchGate. (n.d.). Thermodynamic Solubility Parameters for Quinoline and Aniline from Several Sources. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • BIOSYNCE. (2025). What chromatographic methods are suitable for quinoline separation?[Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography...[Link]

  • Unacademy. (n.d.). Preparation and Properties of Quinoline. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]

  • Biomedical and Environmental Sciences. (n.d.). Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. [Link]

  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • Organic Syntheses. (n.d.). Quinoline. [Link]

Sources

Technical Support Center: Optimizing the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Mitigation in Doebner-von Miller Quinoline Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Level: Tier 3 (Senior Scientist / R&D)

Executive Summary

The Doebner-von Miller (DvM) reaction is a variant of the Skraup synthesis utilizing


-unsaturated carbonyls (often formed in situ via Aldol condensation) and anilines to generate substituted quinolines.[1][2][3][4][5][6] While versatile, it is notoriously "messy."

The Core Problem: The reaction environment (strong acid, heat, reactive enones) promotes three competing catastrophic pathways:

  • Polymerization: Formation of intractable "black tar."

  • Disproportionation: Self-reduction of the intermediate leading to non-aromatic hydroquinolines.

  • Regio-scrambling: Loss of selectivity in substituted anilines.[7]

This guide provides mechanistic root-cause analysis and validated protocols to suppress these side products.

Module 1: The "Black Tar" Crisis (Polymerization)

Diagnosis
  • Symptom: The reaction mixture turns into a viscous, black solid that is insoluble in organic solvents and water. Yield is <20%.

  • Root Cause: The

    
    -unsaturated carbonyl intermediate (e.g., crotonaldehyde) is unstable in hot acid. It undergoes rapid acid-catalyzed oligomerization  and aldol polymerization  before it can react with the aniline.
    
Troubleshooting Protocol
VariableStandard (High Risk)Optimized (Low Risk) Mechanistic Rationale
Addition Rate Bolus (All at once)Syringe Pump (Slow Addition) Keeps the instantaneous concentration of the enone low, favoring the bimolecular reaction with aniline over unimolecular polymerization.
Solvent System Monophasic (Ethanol/Water)Biphasic (Toluene/6M HCl) Phase-Transfer Control: The reactive aldehyde remains in the organic phase and slowly partitions into the aqueous acid phase where the aniline resides, preventing saturation.
Temperature Reflux from

0°C Pre-mix

Ramp
If generating enone in situ (from aldehyde), low temp prevents immediate polymerization of the aldehyde before the aniline attacks.
Decision Logic: Polymerization Control

TarControl Start Issue: Reaction Mixture Solidifies/Tars Check1 Are you adding the enone/aldehyde all at once? Start->Check1 Action1 Switch to Dropwise Addition (1 drop/10 sec) Check1->Action1 Yes Check2 Is the reaction Monophasic? Check1->Check2 No Action1->Check2 Action2 Implement Biphasic System (Toluene/HCl) Check2->Action2 Yes Result Polymerization Suppressed Yield Increases Check2->Result No (Already Biphasic) Action2->Result

Caption: Logic flow for diagnosing and resolving polymerization issues in DvM synthesis.

Module 2: The Oxidative Failure (Dihydroquinolines)

Diagnosis
  • Symptom: Product is oily or has a low melting point. NMR shows multiplets in the alkene region (5.0–6.5 ppm) and aliphatic signals (2.0–4.0 ppm) indicating a non-aromatic ring.

  • Root Cause: The DvM mechanism requires an oxidation step (dehydrogenation) to convert the cyclic intermediate (dihydroquinoline) into the aromatic quinoline.[2]

    • The Trap: In the absence of an external oxidant, the reaction utilizes the Schiff base (imine) intermediate as the hydrogen acceptor. This reduces the imine to a tetrahydroquinoline (side product) while oxidizing the dihydroquinoline. This is a disproportionation process.

The Fix: External Oxidants

To prevent the starting material (imine) from being consumed as an oxidant, you must add a sacrificial oxidant.

OxidantUsage ProtocolPros/Cons
Iodine (

)
Add 10-20 mol% catalytic

with DMSO or Nitrobenzene.
Gold Standard. High yield, cleaner workup.
Nitrobenzene Use as co-solvent.Effective but high boiling point makes removal difficult.
Chloranil Add 1.0 equiv at the end of reflux.Excellent for aromatizing isolated dihydroquinolines.
Mechanistic Pathway: Disproportionation vs. Oxidation

RedoxPathway Intermediate Dihydroquinoline (Intermediate) PathA Path A: No External Oxidant (Transfer Hydrogenation) Intermediate->PathA PathB Path B: With Iodine/Oxidant Intermediate->PathB SideProd Side Product: Tetrahydroquinoline PathA->SideProd Imine Reduced Product Target: Quinoline PathA->Product 50% Yield Max PathB->Product >90% Yield

Caption: Path A shows the self-consuming disproportionation; Path B shows the corrected oxidative pathway.

Module 3: Regioselectivity Scrambling

Diagnosis
  • Symptom: TLC shows two close spots. NMR shows splitting of aromatic signals.

  • Root Cause: When using meta-substituted anilines, cyclization can occur at the ortho (sterically crowded) or para (less crowded) position relative to the substituent. Additionally, the initial attack can vary between 1,4-addition (standard) and 1,2-addition.[5]

Technical Insight: Controlling the Pathway

Standard DvM conditions (HCl/Reflux) favor Kinetic Control via 1,4-Michael addition, typically yielding the 2-substituted quinoline. However, recent studies indicate that changing the acid environment can reverse this.

  • Standard (HCl): Favors 2-substituted quinolines (via 1,4-addition).[8]

  • Modified (TFA): Reaction with

    
    -aryl-
    
    
    
    -unsaturated
    
    
    -ketoesters in Trifluoroacetic Acid (TFA) favors 1,2-addition, yielding 4-substituted quinolines .[7][8][9]

Standard Operating Procedure (SOP): Optimized Biphasic DvM Synthesis

Objective: Synthesis of 2-methylquinoline (Quinaldine) with minimal polymerization.

Reagents:

  • Aniline (1.0 equiv)[8]

  • Crotonaldehyde (1.2 equiv) [Or generated in situ from acetaldehyde]

  • Hydrochloric Acid (6M)

  • Toluene (Reagent Grade)

  • Iodine (

    
    , 5 mol%)
    

Protocol:

  • Phase Preparation:

    • In a round-bottom flask, dissolve Aniline (10 mmol) and Iodine (0.5 mmol) in 6M HCl (15 mL).

    • Add Toluene (15 mL) to create a biphasic layer.

    • Heat the mixture to reflux (approx. 100°C) with vigorous stirring (1000 RPM) to ensure phase intermixing.

  • Controlled Addition (The Critical Step):

    • Dissolve Crotonaldehyde (12 mmol) in Toluene (5 mL).

    • Using a syringe pump , add the aldehyde solution to the refluxing mixture over 1 to 2 hours .

    • Why? This keeps the aldehyde concentration low, preventing it from polymerizing with itself in the acid layer.

  • Digestion:

    • Continue reflux for 2 hours after addition is complete.

    • Check Point: The organic layer should remain relatively clear/amber, not black tar.

  • Workup:

    • Cool to room temperature.

    • Separate layers.[10] The product is in the aqueous acid layer (as the quinolinium salt).

    • Wash the aqueous layer with ether (removes non-basic tars).

    • Basify aqueous layer with NaOH (pH > 10).

    • Extract with Ethyl Acetate. Dry (

      
      ) and concentrate.[10]
      

FAQ: Frequently Asked Questions

Q: Can I use Lewis Acids instead of HCl? A: Yes. Zinc Chloride (


)  or Indium Triflate (

)
are excellent alternatives. They are milder and often reduce tar formation, but they require anhydrous conditions.

Q: My product is still contaminated with the dihydro-impurity. How do I clean it? A: Do not discard it. Dissolve the crude mixture in refluxing nitrobenzene for 1 hour, or treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature. This will force the oxidation to the aromatic quinoline.

Q: Why is my yield low with electron-withdrawing groups (EWGs) on the aniline? A: EWGs (like


) deactivate the aniline ring, making the cyclization step (electrophilic aromatic substitution) very difficult.
  • Fix: Switch to the Gould-Jacobs reaction or use a higher boiling solvent (e.g., diphenyl ether) to force the cyclization energy barrier.

References

  • Mechanism of Side Products: BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction. Retrieved from

  • Regioselectivity Reversal: Ma, Y., et al. (2006). Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry. Journal of Organic Chemistry, 71(17), 6592-6595.[9]

  • Polymerization Control: Wikipedia Contributors. (2024). Doebner–Miller reaction.[1][2][3][4][6][8][10][11] Wikipedia, The Free Encyclopedia.

  • Oxidative Mechanisms: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating the Purification of 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert insights and practical solutions for the common and complex challenges encountered during the purification of 2-methylquinoline derivatives. As a class of compounds pivotal in medicinal chemistry and materials science, achieving high purity is not merely a goal but a prerequisite for reliable downstream applications.[1][2] This resource consolidates field-proven troubleshooting advice, detailed protocols, and comparative data to empower you to optimize your purification strategies, enhance yield, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude 2-methylquinoline derivative from a complex reaction mixture?

A1: For most crude reaction mixtures, which often contain unreacted starting materials, reagents, tar-like substances, and multiple byproducts, a multi-step approach is most effective. The recommended initial strategy is an acid-base extraction .[3] 2-Methylquinolines are basic and can be protonated and extracted into an aqueous acidic phase, leaving neutral and acidic impurities in the organic layer.[3] Following this, column chromatography is typically the best second step to separate the target compound from other basic impurities and closely related byproducts.[4][5]

Q2: My 2-methylquinoline derivative appears to be decomposing on the silica gel column. What are my options?

A2: Decomposition on silica gel is a common issue, often due to the acidic nature of the silica.[6] Several strategies can mitigate this:

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, like triethylamine (NEt₃), in your eluent system before packing the column.[6]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[6] For very non-polar compounds, Florisil can be an option, while for polar derivatives, reversed-phase (C18) chromatography may be suitable.[6][7]

  • Minimize Contact Time: Use flash chromatography with slightly more polar solvents than you might typically choose to expedite elution and reduce the time the compound spends on the column.

  • Work under Inert Atmosphere: If your compound is sensitive to air and moisture, which can be adsorbed onto silica, performing the chromatography in a glovebox or under a nitrogen atmosphere can prevent degradation.[6]

Q3: How can I separate a mixture of 5- and 7-substituted 2-methylquinoline isomers?

A3: Separating constitutional isomers is a significant challenge because they often have very similar polarities.[8]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides the resolution needed to separate isomers that are inseparable by standard flash chromatography.[7]

  • Fractional Crystallization: This classical technique can be highly effective. It involves carefully selecting a solvent system where the two isomers have slightly different solubilities. By performing multiple, careful recrystallization cycles, you can enrich and eventually isolate the less soluble isomer.[9]

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The derivative can then be converted back to the desired quinoline.

Q4: When should I choose recrystallization over column chromatography?

A4: The choice depends on the nature of your crude product and the desired purity level.

  • Choose Recrystallization When:

    • Your crude product is already relatively pure (>85-90%). Recrystallization is excellent for removing small amounts of impurities to achieve very high purity.[4][10]

    • You have a solid product.

    • You need to produce a specific crystalline form (polymorph).[10]

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Column Chromatography When:

    • Your crude product is a complex mixture of multiple components with different polarities.[4]

    • Your product is an oil or a low-melting solid.

    • You need to separate isomers or compounds with very similar structures.[3]

    • You are working on a small, discovery scale where speed and the ability to isolate multiple components are important.

Troubleshooting Guide

Problem: My column chromatography results in low yield, significant streaking on the TLC plate, and I suspect product decomposition.

  • Root Cause & Explanation: Streaking on TLC plates is often a sign of compound overloading or interaction with the stationary phase. For basic compounds like 2-methylquinolines, the acidic silanol groups (Si-OH) on the surface of silica gel can cause strong, sometimes irreversible, binding or catalyze degradation.[6] This leads to tailing, poor separation, and loss of material.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate 0.5-1% triethylamine or ammonia into your eluent system. This neutralizes the acidic sites on the silica gel, preventing tailing and decomposition of the basic quinoline derivative.

    • Dry Loading vs. Wet Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column during wet loading. Instead, use "dry loading": dissolve your crude product in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be evenly applied to the top of the column.[4]

    • Check Solvent Purity: Ensure your chromatography solvents are pure and free of acid or water, which can affect separation and compound stability.

Problem: I'm struggling to remove a dark, tar-like substance from my crude product after a Doebner-von Miller or Skraup synthesis.

  • Root Cause & Explanation: The strongly acidic and high-temperature conditions of many quinoline syntheses can cause polymerization of starting materials or intermediates, resulting in high-molecular-weight tars.[11] These tars are often complex mixtures and can be difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Initial Filtration: Before any liquid-liquid extraction or chromatography, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane) and filter it through a plug of Celite® or a short pad of silica gel.[11] This can remove a significant portion of the insoluble tar.

    • Solvent Trituration/Washing: If your desired 2-methylquinoline derivative is a solid, you can often wash away the more soluble tarry impurities. Suspend the crude material in a solvent in which the product is poorly soluble but the tar is reasonably soluble (e.g., ether, hexane, or cold ethyl acetate), stir or sonicate, and then collect the solid product by filtration.[6][12]

    • Steam Distillation: For volatile 2-methylquinoline derivatives, steam distillation can be a highly effective method to separate them from non-volatile tars.[13][14] The product is distilled over with steam, collected, and then extracted from the aqueous distillate.

Problem: My recrystallization attempt failed. It either "oiled out" or no crystals formed upon cooling.

  • Root Cause & Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, usually because the solution is too concentrated or cooled too quickly. Failure to crystallize often points to using a solvent in which the compound is too soluble, even at low temperatures, or the presence of impurities that inhibit crystal formation.[4]

  • Troubleshooting Steps:

    • For Oiling Out: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the concentration. Then, allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature overnight is a good strategy.[4]

    • For No Crystal Formation:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

      • Add an Anti-Solvent: If your compound is too soluble, slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it just starts to become cloudy. Then, heat slightly to clarify and cool slowly. Common solvent/anti-solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[10]

      • Re-evaluate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] You may need to screen several solvents to find the optimal one.

Data Summary

Comparison of Common Purification Techniques for 2-Methylquinoline Derivatives
Purification TechniquePrimary ApplicationAdvantagesDisadvantages
Column Chromatography Separation of complex mixtures; Isolation of oils and solids.[4]High resolution for separating components of different polarities; Versatile for various scales.[3]Can cause decomposition of sensitive compounds; Can be time-consuming and solvent-intensive.[6]
Recrystallization Final purification of relatively pure solids (>85%); Polymorph control.[10]Can achieve very high purity (>99%); Cost-effective and highly scalable.[3]Only suitable for solids; Requires finding an appropriate solvent; Can have lower initial yields.
Acid-Base Extraction Initial cleanup of crude reaction mixtures; Removal of neutral/acidic impurities.[3]Fast, simple, and effective for separating basic compounds; Easily scalable.Will not separate the target from other basic impurities; Risk of emulsion formation.
Distillation (Vacuum/Steam) Purification of thermally stable liquids or volatile solids.[3]Excellent for removing non-volatile impurities (e.g., tars, salts); Very scalable.[13]Not suitable for thermally labile compounds; Will not separate compounds with close boiling points.[15][16]

Visualized Workflows & Protocols

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the most appropriate purification strategy based on the characteristics of your crude product.

G start Crude 2-Methylquinoline Derivative is_tarry Significant tar present? start->is_tarry is_solid Is the crude product a solid or an oil? recrystallize Recrystallization is_solid->recrystallize Solid final_product Pure Product is_solid->final_product Oil is_complex Is the mixture complex (multiple spots)? is_complex->is_solid No chromatography Column Chromatography is_complex->chromatography Yes extraction Perform Acid-Base Extraction is_tarry->extraction No distillation Steam or Vacuum Distillation is_tarry->distillation Yes is_volatile Is the compound thermally stable & volatile? extraction->is_complex chromatography->is_solid recrystallize->final_product distillation->extraction wash Solvent Wash/ Trituration

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Stationary Phase Preparation: Select an appropriate stationary phase (e.g., silica gel, 60-120 mesh). If needed, prepare a slurry of silica gel in the chosen eluent system (e.g., ethyl acetate/hexane). For basic compounds, add 0.5-1% triethylamine to the eluent.[1]

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]

  • Elution: Carefully add the eluent to the top of the column. Apply positive pressure (flash chromatography) and begin collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-methylquinoline derivative.[4]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the 2-methylquinoline derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts in vials with common solvents like ethanol, isopropanol, ethyl acetate, or toluene.[4][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.[4]

Protocol 3: General Procedure for Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl) two to three times. The basic 2-methylquinoline derivative will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.[3]

  • Organic Impurity Removal: Wash the combined acidic aqueous layers with fresh organic solvent (DCM or ethyl acetate) to remove any remaining neutral or acidic impurities.

  • Liberation of Free Base: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 40% NaOH solution) until the solution is strongly alkaline. The 2-methylquinoline derivative will precipitate out or form an oily layer.[3][17]

  • Final Extraction and Isolation: Extract the liberated base back into an organic solvent (DCM or ethyl acetate) three times. Combine the organic layers, dry over an anhydrous salt (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • LookChem. (n.d.). Purification of Quinoline.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Der Pharma Chemica. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
  • Reddit. (2025). Purification of Quinoline-3,4-diones.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use.
  • Journal of Chromatography A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • ChemSynthesis. (2025). 2-methylquinoline.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

Sources

preventing peak tailing of quinolines in silica gel chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Peak Tailing in Silica Gel Chromatography

The Core Problem: The Acid-Base Mismatch

Quinolines are nitrogen-containing heterocycles that act as weak bases (


 of conjugate acid 

4.9). Standard flash chromatography utilizes silica gel (

), which presents a surface of silanol groups (

).

While the bulk pH of silica is often considered neutral, isolated silanol groups are acidic (


 3.5 – 4.5). This creates a fundamental mismatch:
  • Protonation: The acidic silanol donates a proton or forms a strong hydrogen bond with the basic quinoline nitrogen.

  • Ion Exchange: The quinoline becomes positively charged (

    
    ) and binds ionically to the deprotonated silanol (
    
    
    
    ).
  • Kinetic Lag: This interaction is stronger than the Van der Waals forces governing standard retention. The desorption kinetics are slow, causing the analyte to "drag" behind the solvent front, resulting in peak tailing (asymmetry factor

    
    ).
    
Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism required to solve this issue.

QuinolineInteraction Silica Silica Surface (Acidic Silanols) Quinoline Quinoline Analyte (Basic Nitrogen) Silica->Quinoline Strong H-Bonding (Ionic Interaction) Elution RESULT: Symmetric Peak (Gaussian) Silica->Elution Surface Passivated Tailing RESULT: Peak Tailing & Irreversible Adsorption Quinoline->Tailing Quinoline->Elution Free Base Form TEA Modifier (TEA/NH3) (Sacrificial Base) TEA->Silica Competitive Binding (Masks Silanols)

Figure 1: Mechanism of amine-silanol interaction and the "masking" effect of mobile phase modifiers.

Standard Operating Procedures (SOPs)
Protocol A: Mobile Phase Modifiers (The Gold Standard)

This is the most common solution. By adding a "sacrificial base" (Triethylamine - TEA) to the mobile phase, you saturate the active silanol sites. The silica interacts with the TEA, allowing the quinoline to pass through without dragging.

ParameterSpecificationNotes
Modifier Triethylamine (TEA)High boiling point (89°C). Requires removal post-column.
Alternative Ammonium Hydroxide (

)
Volatile, but can dissolve silica at high concentrations/pH > 8.
Concentration 0.1% to 1.0% (v/v)Start with 0.5%. Exceeding 2% rarely yields better results.
Solvent System Hexane / Ethyl AcetateTEA is miscible in organic solvents.
DCM System DCM / MethanolUse 7N

in MeOH instead of pure MeOH to prevent tailing.

Step-by-Step Workflow:

  • Preparation: Prepare your non-polar solvent (e.g., Hexane or DCM) containing 1% TEA .

  • Column Pre-treatment: Flush the silica column with 2-3 column volumes (CV) of the TEA-spiked solvent before loading the sample. This pre-saturates the column.

  • Elution: Run the gradient.

    • Note: You do not necessarily need TEA in the polar solvent (Ethyl Acetate) if the column is pre-equilibrated, but maintaining 0.5% throughout the run is safer for difficult separations.

  • Post-Run Workup (Critical): TEA has a high boiling point. To remove it from your isolated product:

    • Option 1: Azeotrope with heptane on a rotovap.

    • Option 2: If your product is acid-stable, wash the organic fraction with dilute HCl or

      
       to protonate and extract the TEA into the aqueous layer.
      
Protocol B: Stationary Phase Substitution

If modifiers fail or if the compound is sensitive to TEA, switch the stationary phase.

Stationary PhaseSurface ChemistryWhy Use It?
Alumina (Basic) Aluminum Oxide (

)
Surface pH is basic (~9-10). Repels the basic quinoline, preventing adsorption. Best for acid-sensitive quinolines.
Amine-Silica Propyl-amine bonded

The surface is already functionalized with amines, eliminating silanol activity. No mobile phase modifier needed.
Diol-Silica Diol bonded

Shielded silanols. Offers "Normal Phase" selectivity without the acidity.

Alumina Workflow:

  • Select Basic Alumina (Activity Grade III is usually sufficient; add water if Grade I is too retentive).

  • Use standard solvents (Hexane/EtOAc) without TEA.

  • Caution: Alumina can catalyze aldol condensations or hydrolysis of esters. Test a small aliquot first.

Troubleshooting Decision Tree

Use this logic flow to determine the correct experimental setup.

Troubleshooting Start Start: Quinoline Purification CheckTailing Is Peak Tailing Observed? Start->CheckTailing Standard Standard Silica Hex/EtOAc CheckTailing->Standard No (Rare) AddTEA Add 1% TEA to Mobile Phase & Pre-wash Column CheckTailing->AddTEA Yes CheckResult Did Tailing Stop? AddTEA->CheckResult Success Proceed with Purification (Remove TEA later) CheckResult->Success Yes SwitchPhase Switch Stationary Phase CheckResult->SwitchPhase No (Severe Interaction) Alumina Use Basic Alumina SwitchPhase->Alumina AmineCol Use Amine-Funct. Silica SwitchPhase->AmineCol

Figure 2: Decision matrix for optimizing purification conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: Technically yes, but it is not recommended. Pyridine is toxic, has a terrible odor, and is harder to remove than TEA. TEA is the industry standard due to its availability and effectiveness.

Q: I used TEA, but my product is now an oil that smells like fish. How do I fix this? A: You have residual TEA. Dissolve your product in DCM and wash with saturated


 solution (if your product is not acid-sensitive) or dry under high vacuum (>0.1 mbar) at 40°C overnight.

Q: Will Ammonia (


) dissolve my silica column? 
A:  Silica begins to dissolve at pH > 8.0. However, using Ammonia in Methanol (7N)  diluted into DCM (e.g., 95:5 DCM:MeOH with trace 

) is generally safe for flash chromatography because the contact time is short and the water content is low. Avoid using aqueous ammonium hydroxide directly in high concentrations.

Q: My quinoline is very polar. Hexane/EtOAc doesn't move it. A: Switch to DCM/Methanol. However, Methanol can sometimes expose silanols further. In this case, using Amine-functionalized silica is superior to adding base to normal silica, as it allows for high polarity gradients without the "streaking" effect.

References
  • Daicel Chiral Technologies. (2021).[1] Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

  • Chromatography Online. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-6E2M-PUR Status: Open Agent: Senior Application Scientist Subject: Solvent System Selection & Troubleshooting for 6-Ethoxy-2-methylquinoline

Executive Summary & Molecule Profile

User, welcome to the technical support hub. You are working with This compound (also known as 6-Ethoxyquinaldine). Before selecting a solvent, we must understand the physicochemical "personality" of your molecule to predict its behavior on a column.

  • Core Structure: Quinoline ring (Heterocyclic aromatic).

  • Key Functionality: Basic Nitrogen (N1) and an Ether linkage (C6-Ethoxy).

  • pKa: ~5.8 – 6.2 (The 2-methyl group is electron-donating, slightly increasing basicity compared to unsubstituted quinoline).

  • Primary Challenge: Tailing. The basic nitrogen lone pair interacts strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to broad peaks and poor separation.[1]
    

Pre-Purification: The Acid-Base "Hack"

STOP. Before you run a column, have you performed an Acid-Base Extraction? For quinolines synthesized via Skraup or Doebner-Miller reactions, this step can remove >90% of non-basic impurities (tars, unreacted neutral starting materials) without running a column.

Protocol: Acid-Base Cleanup
  • Dissolve: Take your crude residue in organic solvent (e.g., Ethyl Acetate or DCM).

  • Extract (Acid Wash): Wash with 1M HCl (3x).

    • Mechanism:[2][3][4][5][6] The quinoline protonates (

      
      ) and moves to the aqueous layer. Neutral impurities stay in the organic layer.
      
  • Discard: Keep the aqueous layer; discard the organic layer (contains neutral tars).

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[2][3][4][5][6] The quinoline deprotonates (

      
      ) and precipitates or oils out.
      
  • Re-Extract: Extract the now-cloudy aqueous layer with DCM (3x).

  • Dry: Dry over

    
     and concentrate.
    
    • Result: A significantly cleaner crude that may only require recrystallization.

Flash Chromatography: The Solvent System

If chromatography is still required, you cannot use a standard neutral system. You must use a Buffered Mobile Phase .

Recommended Solvent System
Component A (Non-Polar)Component B (Polar)Modifier (CRITICAL)
Hexanes (or Heptane)Ethyl Acetate Triethylamine (TEA)

Target Ratio: Start with 10-20% EtOAc in Hexanes containing 1% TEA .

Why the Modifier? (The Mechanism)

Standard silica gel is acidic (


). Without a modifier, your basic quinoline "sticks" to the silica, causing the peak to streak (tail) across the column. TEA is a stronger base; it preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band.
Visualizing the Interaction

G cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peak) Silica Silica Surface (Acidic Si-OH) Quinoline This compound (Basic N:) Silica->Quinoline Strong H-Bonding (Drag/Retention) Silica2 Silica Surface (Acidic Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocked by TEA Quinoline2 This compound (Free Base) Quinoline2->Silica2 No Interaction (Elutes Freely)

Figure 1: Mechanism of amine modifiers preventing peak tailing on silica gel.

Step-by-Step Purification Protocol

Step 1: TLC Optimization
  • Prepare a developing chamber with 20% EtOAc / 80% Hexanes .

  • Add 2 drops of Triethylamine to the chamber liquid.

  • Spot your crude.

  • Target Rf: You want an Rf between 0.25 and 0.35 .

    • If Rf < 0.15: Increase EtOAc to 30-40%.

    • If Rf > 0.5: Decrease EtOAc to 5-10%.

Step 2: Column Packing (Slurry Method)

Do not dry load without neutralizing the silica first.

  • Mix Silica Gel with your starting solvent (e.g., 10% EtOAc/Hex + 1% TEA).

  • Pour the slurry into the column.

  • Flush with 2 column volumes of the TEA-containing solvent. This "pre-equilibrates" the silica, ensuring all acidic sites are neutralized before your sample touches the column.

Step 3: Elution
  • Load your sample (dissolved in minimum DCM or Toluene).

  • Run the column using the isocratic system determined in Step 1, or a gentle gradient (e.g., 10%

    
     40% EtOAc).
    
  • Post-Run: Evaporate fractions.

    • Note: TEA has a high boiling point (~89°C) and smells. You may need to rotovap from toluene (azeotrope) or keep on a high-vacuum pump overnight to remove trace amine.

Troubleshooting & FAQs

Decision Tree: Troubleshooting Your Purification

DecisionTree Start Issue Encountered? Tailing Broad/Streaking Peak? Start->Tailing CoElution Impurities Co-eluting? Start->CoElution Oiling Product Oils Out? Start->Oiling AddTEA Did you add 1% TEA? Tailing->AddTEA ChangeSelectivity Change Selectivity CoElution->ChangeSelectivity Solubility Check Solubility Oiling->Solubility IncreaseTEA Increase TEA to 2-3% or switch to NH3/MeOH AddTEA->IncreaseTEA No/Yes but still tailing DCM_MeOH Switch to DCM : MeOH (98:2) ChangeSelectivity->DCM_MeOH Polar Impurities Recryst Try Recrystallization (EtOH or Hex/EtOAc) ChangeSelectivity->Recryst Close Rf Impurities DCM_Load Use DCM for loading or Dry Load on Celite Solubility->DCM_Load

Figure 2: Troubleshooting logic for common purification issues.

Q1: The TEA smells terrible and lingers in my product. How do I remove it?

A: TEA is persistent.

  • Azeotrope: Add toluene to your combined fractions and rotovap. Toluene helps carry over the TEA.

  • High Vac: Place the oil/solid on a high-vacuum manifold (< 1 mbar) for 12+ hours.

  • Alternative: Use Ammonium Hydroxide (

    
    )  instead. Shake your DCM/MeOH mobile phase with aqueous ammonia in a sep funnel, separate the organic layer, and use that "ammonia-saturated" solvent for the column. Ammonia is much more volatile than TEA.
    
Q2: My product is crystallizing inside the column.

A: this compound is likely a solid. If your mobile phase is too non-polar (high Hexane), the compound may crash out.

  • Fix: Switch to a solvent with higher solubility power, such as DCM/MeOH (start 99:1, go to 95:5). DCM is a much better solvent for quinolines than Hexane.

Q3: Can I just recrystallize it?

A: Yes, and you should try this before a column if you have >500mg.

  • Solvent A: Boiling Ethanol (dissolve hot, cool slowly).

  • Solvent B: Hexane/Ethyl Acetate .[7][8][9][10][11][12][13] Dissolve in minimum hot EtOAc, then add hot Hexane until slightly cloudy. Let cool.

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of basic heterocycles and use of amine modifiers).

  • Biotage. (2023).[7] Strategies for Flash Chromatography of Basic Compounds. Link (General industry standard for amine-modified silica).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems. Link (Source for solvent strength and TEA deactivation protocols).

  • PubChem. (2024).[14] this compound Compound Summary. Link (Source for physicochemical data).

Sources

Technical Support Center: 6-Ethoxy-2-methylquinoline Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Basic Nitrogen

Welcome to the Technical Support Center. You are likely reading this because you are observing peak tailing, shifting retention times, or co-elution of impurities in your 6-Ethoxy-2-methylquinoline (6-EMQ) assays.

The core challenge with 6-EMQ (CAS: 5961-59-1) lies in its quinoline nitrogen .[1] With a pKa of approximately 5.8–6.2 (estimated based on the 2-methyl and 6-ethoxy electron-donating effects), this molecule exists as a mixture of ionized (protonated) and neutral species at standard HPLC pH levels (pH 3–5).[1][2] This leads to:

  • Silanol Interaction: The protonated nitrogen interacts ionically with residual silanols on silica columns, causing severe tailing.[1][2]

  • Co-elution: Impurities like 4-ethoxyaniline (starting material) and 6-hydroxy-2-methylquinoline (degradation product) share similar basicity and hydrophobic cores, making standard C18 gradients insufficient.[1][2]

This guide provides a modular approach to resolving these specific issues.

Module 1: The Chemistry of Separation

To fix the chromatography, we must control the ionization state of the quinoline ring.[2] You have two robust options: High pH (suppress ionization) or Low pH (fully ionize).[1][2]

Visual Logic: Method Development Decision Tree

The following diagram outlines the logical flow for selecting a separation strategy based on your specific impurity profile.

MethodSelection Start START: 6-EMQ Co-elution Issue CheckpH Current Mobile Phase pH? Start->CheckpH LowPH Acidic (pH 2-4) CheckpH->LowPH Formic/TFA HighPH Basic (pH > 8) CheckpH->HighPH Ammonium Bicarbonate Tailing Issue: Peak Tailing? LowPH->Tailing Silanol Cause: Silanol Interaction Tailing->Silanol FixTailing Action: Add Ion Pair (HSA) OR Switch to HILIC Silanol->FixTailing Isomers Issue: Positional Isomers? HighPH->Isomers PiPi Action: Use Phenyl-Hexyl Column (Pi-Pi Stacking) Isomers->PiPi Yes

Figure 1: Decision tree for selecting chromatographic conditions based on observed failure modes (tailing vs. isomer co-elution).

Module 2: Critical Impurity Profiling

Before optimizing the method, you must identify what is co-eluting.[2] Based on the Skraup and Doebner-Miller synthesis routes typically used for this scaffold, the following are the most probable co-eluting species.

Impurity NameOriginPolarity (Rel. to 6-EMQ)Separation Strategy
4-Ethoxyaniline Starting MaterialMore Polar (Elutes Earlier)pH Control: At low pH, this is highly ionized and elutes in the void volume.[1][2] Use High pH to retain.[1][2]
6-Hydroxy-2-methylquinoline Degradation (O-dealkylation)More Polar (Phenolic)H-Bonding: Use a polar-embedded column (e.g., Waters SymmetryShield or Agilent Bonus-RP) to engage the hydroxyl group.[1][2]
2-Methylquinoline Side Reaction (Demethoxylation)Less Polar (Elutes Later)Hydrophobicity: Standard C18 separates this easily due to lack of the ethoxy group.[2]
Positional Isomers Regio-isomerization during cyclizationIdentical PolarityPi-Pi Interactions: Requires Phenyl-Hexyl or Biphenyl stationary phases.[1][2]

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: "My 6-EMQ peak is tailing (As > 1.5), masking a small impurity on the tail."

Diagnosis: You are likely running at pH 3–5 on a standard C18 column.[1][2] The quinoline nitrogen is protonated (


) and is ion-exchanging with residual silanols on the silica surface.[2]

Protocol 1: The "High pH" Switch (Recommended) Operating at pH 10 ensures the quinoline nitrogen is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

  • Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18).[1][2] Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

Why this works: At pH 10, 6-EMQ (pKa ~6) is >99% neutral.[1][2] Neutral molecules do not interact with charged silanols.[1][2]

Scenario B: "I see a 'shoulder' peak, but I can't resolve it. I suspect a positional isomer."

Diagnosis: Positional isomers (e.g., 8-ethoxy vs 6-ethoxy) have identical mass and pKa.[1] C18 columns (based on hydrophobicity) often fail to separate them.[1][2]

Protocol 2: The "Pi-Electron" Selectivity You need a column that interacts with the electron cloud of the aromatic rings.[2]

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Methanol (NOT Acetonitrile).[1][2]

  • Rationale: Methanol allows pi-pi interactions between the analyte and the stationary phase to dominate.[1][2] Acetonitrile suppresses these interactions.[1][2] The different placement of the ethoxy group alters the electron density of the ring, causing different retention times on a phenyl column.[2]

Module 4: Validated Experimental Workflows

Workflow 1: Standard Purity Assessment (LC-MS Compatible)

Use this protocol for general purity checks and identifying unknown impurities via Mass Spec.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1][2]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

Instrument Parameters:

  • Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5 µm).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Higher temp reduces viscosity and improves mass transfer for basic compounds).[1][2]

  • Detection: UV @ 254 nm (aromatic core) and 300 nm (conjugated system).[1][2]

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Retain polar anilines)
12.01090Gradient Elution
15.01090Wash
15.1955Re-equilibration
Workflow 2: Difficult Isomer Separation (Orthogonal Method)

Use this when Workflow 1 fails to resolve the "shoulder" peak.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate (native pH ~6.8).[1][2]

  • Solvent B: Methanol.[1][2][3]

Instrument Parameters:

  • Column: Biphenyl or Phenyl-Hexyl (150mm x 4.6mm).[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Temperature: 25°C (Lower temperature enhances pi-pi selectivity).

References

  • Separation of Quinoline Derivatives: Musiol, R. et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives."[1][2] Acta Poloniae Pharmaceutica, 2006.[1][2]

  • High pH Chromatography: "Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC." Agilent Technologies Application Note, 2020.

  • Pi-Pi Interactions in HPLC: Croes, K. et al. "Selectivity differences for basic compounds in reversed-phase LC using phenyl-hexyl and C18 columns."[1][2] Journal of Chromatography A, 2005.[1][2]

  • This compound Properties: PubChem Compound Summary for CID 70648 (Analog: 6-Methoxy-2-methylquinoline). National Center for Biotechnology Information.[1][2] [2]

Sources

Navigating the Synthesis of 6-Ethoxy-2-methylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Ethoxy-2-methylquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important quinoline derivative. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your synthetic protocols.

I. Understanding the Core Chemistry: The Doebner-von Miller Reaction

The synthesis of this compound typically employs the Doebner-von Miller reaction, a classic and versatile method for constructing the quinoline ring system.[1] This reaction involves the condensation of an aniline (in this case, p-phenetidine) with an α,β-unsaturated carbonyl compound (commonly crotonaldehyde) under acidic conditions.[1][2] While effective, this reaction is not without its challenges, particularly when transitioning from laboratory-scale to larger-scale production.

Reaction Mechanism Overview

A comprehensive understanding of the reaction mechanism is crucial for effective troubleshooting. The Doebner-von Miller reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to ultimately form the aromatic quinoline ring.[1] The exact mechanism has been a subject of debate, with studies suggesting a fragmentation-recombination pathway.[1][3]

Diagram: Simplified Doebner-von Miller Reaction Mechanism

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product p_phenetidine p-Phenetidine michael_adduct Michael Adduct p_phenetidine->michael_adduct Michael Addition (Acid-catalyzed) crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline This compound dihydroquinoline->quinoline Oxidation

Caption: A simplified workflow of the Doebner-von Miller reaction for this compound synthesis.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.[4]

Root Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can also catalyze the self-polymerization of the α,β-unsaturated carbonyl compound, in this case, crotonaldehyde.[4][5] This is one of the most common side reactions and a major challenge in scaling up the process.

Troubleshooting Steps:

  • Slow and Controlled Addition: Add the crotonaldehyde dropwise to the heated acidic solution of p-phenetidine.[6] This helps to maintain a low instantaneous concentration of the aldehyde, thereby minimizing polymerization.

  • Optimize Acid Catalyst and Concentration: While strong acids like sulfuric or hydrochloric acid are typically used, their concentration can be optimized.[1] Consider exploring milder Lewis acids such as zinc chloride or tin tetrachloride, which can also catalyze the reaction, potentially with less tar formation.[1][7]

  • Temperature Management: Excessive heat can accelerate polymerization.[4] Maintain the reaction temperature at the lowest effective point to favor the desired quinoline formation over side reactions. Careful monitoring and control of the reaction exotherm are critical during scale-up.

  • Use of Moderating Agents: The addition of agents like ferrous sulfate or boric acid can help to control the often vigorous and exothermic nature of the reaction, leading to a cleaner reaction profile.[8][9]

Problem 2: Incomplete Reaction and Presence of Intermediates

Symptoms: Analysis of the crude product (e.g., by TLC or GC-MS) shows the presence of significant amounts of starting materials or dihydroquinoline intermediates.

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.

Troubleshooting Steps:

  • Ensure Sufficient Oxidant: When an external oxidizing agent (like nitrobenzene or arsenic pentoxide in classical Skraup synthesis) is used, ensure it is present in a sufficient stoichiometric amount to drive the reaction to completion.[8]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected in the isolated product, a separate oxidation step can be performed using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

  • Monitor Reaction Progress: Regularly monitor the reaction's progress by TLC or GC-MS to ensure the disappearance of the dihydroquinoline intermediate before work-up.[4]

Problem 3: Formation of Isomeric Impurities

Symptoms: The final product is contaminated with isomeric quinoline derivatives, which can be challenging to separate.

Root Cause: With meta-substituted anilines, the cyclization step can occur at two different positions, leading to a mixture of isomeric products. While p-phenetidine should theoretically yield a single regioisomer, impurities in the starting material or side reactions under harsh conditions could potentially lead to other products.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the high purity of the starting p-phenetidine. Impurities such as o- or m-phenetidine will lead to the formation of the corresponding isomeric quinolines.

  • Controlled Reaction Conditions: As with tar formation, maintaining optimal temperature and acid concentration can help to improve the selectivity of the reaction.

  • Thorough Characterization: Utilize analytical techniques such as NMR spectroscopy and mass spectrometry to definitively identify the structure of any unexpected byproducts.[6]

Problem 4: Difficulties in Product Purification

Symptoms: The crude product is a dark, oily, or solid mixture that is difficult to purify by standard methods like crystallization or column chromatography.

Root Cause: The presence of tarry polymers and colored impurities from side reactions can interfere with purification.

Troubleshooting Steps:

  • Initial Work-up: After neutralizing the reaction mixture, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4] Washing the organic layer with brine can help to remove some water-soluble impurities.

  • Distillation: For thermally stable quinolines like this compound, vacuum distillation can be an effective method for initial purification to remove non-volatile tars.[10]

  • Column Chromatography: If distillation is not sufficient, column chromatography on silica gel is a common method for purification.[10] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Crystallization: Recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure final product. Methanol has been reported as a potential recrystallization solvent for related compounds.[10]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when running a Doebner-von Miller reaction, especially at a larger scale?

A1: The Doebner-von Miller reaction can be highly exothermic, particularly during the addition of the acid and the α,β-unsaturated carbonyl compound.[5] It is crucial to have efficient cooling and to add reagents slowly and in a controlled manner. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Some traditional protocols for related Skraup syntheses use hazardous oxidizing agents like arsenic pentoxide or nitrobenzene, requiring extreme caution and adherence to safety protocols.[8][11]

Q2: Can I use a different α,β-unsaturated carbonyl compound to synthesize other 2-substituted quinolines?

A2: Yes, the Doebner-von Miller reaction is versatile. Using different α,β-unsaturated aldehydes or ketones allows for the synthesis of various substituted quinolines.[12] For example, using acrolein instead of crotonaldehyde would lead to the formation of 6-ethoxyquinoline.

Q3: Are there any "greener" or more modern alternatives to the classical Doebner-von Miller synthesis?

A3: Yes, there is ongoing research into developing more environmentally friendly methods for quinoline synthesis. Some approaches include the use of microwave heating to reduce reaction times and improve yields, and the use of ionic liquids as recyclable catalysts and solvents.[5] Other modern methods involve transition-metal-catalyzed cyclizations.[13][14]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot.[4] Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts.

IV. Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for your specific setup and scale.

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge the p-phenetidine and the acidic catalyst (e.g., concentrated hydrochloric acid in water).

  • Heating and Addition: Heat the mixture to reflux with vigorous stirring.[4] Slowly add the crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours.[4]

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction's progress by TLC.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) until the pH is basic.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.[4] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by vacuum distillation or column chromatography on silica gel.[4]

V. Data Summary

ParameterRecommended Condition/ValueRationale
Reactants High-purity p-phenetidine and crotonaldehydeMinimizes the formation of isomeric and other impurities.
Catalyst Strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂)Catalyzes the cyclization and dehydration steps.[1]
Temperature Lowest effective temperature (often reflux)Balances reaction rate with minimizing polymerization.[4]
Addition Rate Slow, dropwise addition of crotonaldehydeControls the exotherm and reduces tar formation.[6]
Monitoring TLC, GC-MSTracks the consumption of starting materials and formation of product.[4]
Purification Vacuum distillation, column chromatography, recrystallizationRemoves tars, unreacted starting materials, and byproducts.[10]

VI. Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Solutions cluster_incomplete Incomplete Reaction Solutions cluster_impurities Impurity Solutions cluster_purification Purification Solutions start Synthesis Issue Encountered low_yield Low Yield / Tar Formation start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction impurity_issues Impurity Issues start->impurity_issues purification_difficulty Purification Difficulty start->purification_difficulty slow_addition Slow Reagent Addition low_yield->slow_addition optimize_acid Optimize Acid/Concentration low_yield->optimize_acid control_temp Control Temperature low_yield->control_temp check_oxidant Check Oxidant Stoichiometry incomplete_reaction->check_oxidant post_oxidation Post-Reaction Oxidation incomplete_reaction->post_oxidation monitor_reaction Monitor Reaction to Completion incomplete_reaction->monitor_reaction check_sm_purity Verify Starting Material Purity impurity_issues->check_sm_purity control_conditions Control Reaction Conditions impurity_issues->control_conditions thorough_workup Thorough Work-up purification_difficulty->thorough_workup distillation Vacuum Distillation purification_difficulty->distillation chromatography Column Chromatography purification_difficulty->chromatography

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.[6]

VII. References

  • Doebner–Miller reaction. In: Wikipedia. ; 2023. Available at: [Link]

  • He P, Ackman RG. Purification of ethoxyquin and its two oxidation products. J Agric Food Chem. 2000;48(8):3069-3071. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Skraup reaction. In: Wikipedia. ; 2023. Available at: [Link]

  • Venkatraman S, Varghese B. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. 2006;71(4):1668-1676. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Published February 3, 2020. Available at: [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Available at: [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • An improved process for the synthesis of quinoline derivatives. Google Patents. Available at:

  • Method for synthetizing 6-methoxyquinoline. Google Patents. Available at:

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry. 2023. Available at: [Link]

  • Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. Available at: [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules. 2023;28(21):7426. Available at: [Link]

Sources

Technical Support Center: Degradation of Quinoline Derivatives During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the stability of quinoline derivatives during experimental workup. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1][2][3] However, their aromatic and heterocyclic nature can also render them susceptible to degradation under various chemical and physical conditions commonly encountered during synthesis and purification.

This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you navigate these stability challenges, ensuring the integrity of your compounds and the reliability of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I'm experiencing significantly low or no yield of my target quinoline derivative after aqueous workup and extraction. What are the likely causes?

This is one of the most common issues and often points to compound degradation. The quinoline ring system and its substituents can be sensitive to several factors during workup. The primary culprits are pH-induced hydrolysis, oxidation, and, to a lesser extent, photodegradation if proper precautions are not taken.

A. Degradation Under Acidic or Basic Conditions
  • The "Why": The stability of quinoline derivatives is highly dependent on the pH of the medium. Many standard workup procedures involve quenching a reaction with acidic or basic solutions (e.g., 1M HCl, saturated NaHCO₃, or 1M NaOH). Functional groups on your quinoline derivative, such as esters, amides, or certain protecting groups, can be labile and undergo hydrolysis under these conditions. The nitrogen atom in the quinoline ring itself can be protonated in acidic conditions, which can alter the electronic properties and stability of the entire molecule.[4]

  • Troubleshooting Steps:

    • Review Your Quench Step: Are you using a strong acid or base? If so, this could be the source of degradation.

    • Consider a Milder Quench: Try quenching your reaction with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or with plain water. For neutralizing acidic solutions, a saturated solution of sodium bicarbonate (NaHCO₃) is a weaker base than sodium hydroxide (NaOH).

    • Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible. Do not let your organic layer sit in contact with the acidic or basic aqueous phase for extended periods.

    • Control Temperature: Perform the workup at a lower temperature (e.g., in an ice bath). Elevated temperatures can significantly accelerate the rate of hydrolysis.[5]

B. Oxidative Degradation
  • The "Why": The electron-rich quinoline ring is susceptible to oxidation.[6] This can be exacerbated by exposure to air (atmospheric oxygen), residual oxidizing agents from a previous synthetic step, or the presence of metal catalysts. Oxidation can lead to the formation of N-oxides, hydroxylated quinolines, or even ring-opened products.[7][8]

  • Troubleshooting Steps:

    • Degas Your Solvents: Before use in extraction, sparge your solvents (e.g., dichloromethane, ethyl acetate) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use an Inert Atmosphere: Whenever possible, perform the workup and extraction steps under a blanket of nitrogen or argon.

    • Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent.

    • Ensure Complete Removal of Oxidants: If your reaction used an oxidizing agent (e.g., KMnO₄, m-CPBA), ensure it is completely quenched and removed before proceeding with the workup. A wash with a reducing agent solution like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can be effective.

C. Photodegradation
  • The "Why": Aromatic systems like quinoline can absorb UV light, which can lead to photochemical reactions and degradation.[9][10][11] While typically less of a concern during a rapid workup, prolonged exposure to direct sunlight or strong laboratory lighting can be detrimental.

  • Troubleshooting Steps:

    • Protect from Light: Use amber glass vials or wrap your flasks and separatory funnels in aluminum foil.

    • Minimize Exposure: Avoid leaving your reaction mixture or extracted product exposed to light on the benchtop for long periods.

Below is a decision-making workflow to help you troubleshoot the cause of low yield.

G start Low Yield of Quinoline Derivative check_ph Was a strong acid or base used in workup? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No check_oxidants Were oxidizing agents or metal catalysts present? oxidants_yes Yes check_oxidants->oxidants_yes Yes oxidants_no No check_oxidants->oxidants_no No check_light Was the sample exposed to strong light? light_yes Yes check_light->light_yes Yes light_no No check_light->light_no No solution_ph Potential pH-induced hydrolysis. Actions: - Use milder quench (e.g., NH4Cl, NaHCO3). - Reduce contact time and temperature. ph_yes->solution_ph ph_no->check_oxidants solution_oxidants Potential oxidative degradation. Actions: - Degas solvents. - Use inert atmosphere. - Add a reducing wash (e.g., Na2S2O3). oxidants_yes->solution_oxidants oxidants_no->check_light solution_light Potential photodegradation. Actions: - Use amber glassware or foil. - Minimize light exposure. light_yes->solution_light end_node Consider other issues: - Incomplete reaction - Mechanical loss - Solubility problems light_no->end_node

Caption: Troubleshooting workflow for low yield.

Question 2: My HPLC/LC-MS analysis shows multiple unexpected peaks after workup that were not present in the crude reaction mixture. How do I identify the source?

The appearance of new peaks is a clear indication that degradation is occurring during your workup or sample preparation for analysis. The key is to systematically identify which step is causing the issue.

  • The "Why": Each peak represents a different chemical entity. These could be isomers of your product, but more likely they are degradation products resulting from hydrolysis, oxidation, or other reactions. For example, the initial degradation product of many quinolines is 2-hydroxyquinoline.[8][12][13]

  • Troubleshooting Steps:

    • Analyze at Each Stage: Take a small aliquot of your material at each step of the workup process and analyze it by HPLC or LC-MS.

      • Sample 1: Crude reaction mixture (before any aqueous contact).

      • Sample 2: After the aqueous quench.

      • Sample 3: After all aqueous washes.

      • Sample 4: After drying and solvent removal. This will pinpoint the exact step where the impurity peaks first appear.

    • Perform a Forced Degradation Study: Intentionally subject a small, pure sample of your quinoline derivative to the conditions you are troubleshooting (e.g., stir a sample in 1M HCl, another in 1M NaOH, another exposed to air). Analyze these samples and compare the retention times of the resulting peaks to the unexpected peaks in your workup sample. This can confirm the degradation pathway. (See the detailed protocol below).

    • Use LC-MS for Identification: If available, use LC-MS to get the mass of the impurity peaks. The mass difference between your product and the impurity can provide clues to the type of degradation. For example, an increase of 16 amu often suggests oxidation (addition of an oxygen atom).

Table 1: Common Degradation Products and Their Likely Causes

Mass Change (vs. Parent)Likely TransformationProbable Cause
+16 amuOxidation (e.g., N-oxide, hydroxylation)Exposure to air, residual oxidants
+18 amuHydrolysis of a nitrile to an amideAcidic or basic workup
VariableHydrolysis of an ester or amideAcidic or basic workup
- (Varies)Loss of a protecting group (e.g., Boc)Acidic workup

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quinoline derivatives? A1: The most common degradation pathways encountered during workup are:

  • Oxidation: The pyridine ring can be oxidized to an N-oxide, or the benzene ring can be hydroxylated.[14] Superoxide radicals can attack the pyridine ring, while hydroxyl radicals tend to attack the benzene ring.[9][15]

  • Hydrolysis: Substituents on the quinoline core, such as esters, amides, and nitriles, are susceptible to hydrolysis under acidic or basic conditions.[16]

  • Photodegradation: UV light can induce cleavage of the pyridine or benzene ring, leading to a variety of smaller, often more complex, molecules.[17]

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH dependent) cluster_photo Photodegradation Quinoline Quinoline Derivative N_Oxide N-Oxide Quinoline->N_Oxide [O] / Air Hydroxylated Hydroxylated Quinoline Quinoline->Hydroxylated [O] / Radicals RingOpened Ring-Opened Products (e.g., from amide/ester cleavage) Quinoline->RingOpened H+ or OH- / H2O Cleavage Ring Cleavage Products Quinoline->Cleavage UV Light (hν)

Caption: Common degradation pathways for quinolines.

Q2: What are the best practices for storing quinoline derivatives to ensure long-term stability? A2: For long-term storage, quinoline derivatives should be stored as solids, protected from light in amber vials, at low temperatures (-20°C is common), and under an inert atmosphere (argon or nitrogen). If you must store in solution, use a dry, aprotic solvent like anhydrous DMSO or DMF, and follow the same precautions regarding light, temperature, and atmosphere.

Q3: What analytical techniques are best for monitoring the degradation of quinoline derivatives? A3: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[18][19] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products by providing mass information.[18] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[18]

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Degradation

This protocol is designed for a generic reaction in an organic solvent (e.g., THF, DCM, Toluene) and aims to minimize exposure to harsh conditions.

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, degassed.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, degassed.

  • Brine (saturated aqueous NaCl), degassed.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Extraction solvent (e.g., Ethyl Acetate, DCM), degassed.

  • Amber glassware or aluminum foil.

Procedure:

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC/LC-MS), cool the reaction flask in an ice-water bath (0°C).

  • Quench Mildly: Slowly add the degassed, saturated NH₄Cl solution to the reaction mixture with stirring. Add only enough to quench any reactive reagents.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel (wrapped in foil if the compound is light-sensitive). If the reaction solvent is water-miscible (e.g., THF), add the extraction solvent.

  • Wash:

    • Wash the organic layer once with the degassed NaHCO₃ solution to neutralize any excess acid.

    • Wash the organic layer once with degassed brine to remove bulk water.

    • Note: Perform these washes swiftly. Do not allow the layers to sit for extended periods.

  • Dry: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with the water bath at a low temperature (<40°C).

  • Final Storage: Place the resulting solid or oil under high vacuum to remove residual solvent, then immediately store under an inert atmosphere, protected from light at low temperature.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol helps identify potential degradation products under acidic, basic, and oxidative conditions.

Materials:

  • Pure sample of your quinoline derivative (approx. 1 mg/mL in a suitable solvent like Acetonitrile/Water).

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with UV/DAD detector.

Procedure:

  • Prepare Samples: In separate, labeled HPLC vials, prepare the following mixtures:

    • Control: 500 µL of your stock solution + 500 µL of water.

    • Acid Stress: 500 µL of your stock solution + 500 µL of 0.1 M HCl.

    • Base Stress: 500 µL of your stock solution + 500 µL of 0.1 M NaOH.

    • Oxidative Stress: 500 µL of your stock solution + 500 µL of 3% H₂O₂.

  • Incubate: Store the vials at a controlled temperature (e.g., 40-50°C) and protect them from light.

  • Monitor Over Time: Inject an aliquot from each vial onto the HPLC at various time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr).

  • Analyze Data:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Note the appearance of new peaks and the decrease in the area of the parent peak.

    • The retention times of the peaks generated under these controlled stress conditions can be used to identify the degradation products formed during your actual workup.

Table 2: Hypothetical Forced Degradation Data for a Generic Quinoline Derivative

ConditionTime (hr)Parent Compound Remaining (%)Major Degradation Peak (Retention Time)
Control (50°C) 2499.5%N/A
0.1 M HCl (50°C) 2475.2%4.8 min
0.1 M NaOH (50°C) 2460.8%3.5 min, 4.8 min
3% H₂O₂ (50°C) 2482.1%6.2 min

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Bai, Q., Yang, L., Li, R., Chen, B., Zhang, L., Zhang, Y., & Rittmann, B. E. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(19), 11536–11542.
  • ResearchGate. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension | Request PDF.
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV.
  • Behrouzeh, B., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence...
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI.
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences.
  • G. F. K. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Al-Ghamdi, A. F., et al. (2023).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Alprazolam.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Stability studies of 1(2H)
  • American Chemical Society. (2026).
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • MDPI. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Novelty Journals. (2022).
  • PubMed Central. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Characteristics and Mechanisms of Simultaneous Quinoline and Ammonium Nitrogen Removal by a Robust Bacterium Pseudomonas stutzeri H3.
  • PubMed. (n.d.). Biodegradation characteristics of quinoline by Pseudomonas putida.

Sources

Technical Support Center: Reaction Monitoring of 6-Ethoxy-2-methylquinoline Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for monitoring the synthesis of 6-ethoxy-2-methylquinoline using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your reaction monitoring effectively.

PART 1: Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of the this compound synthesis, a reaction often accomplished via a modified Skraup or Doebner-von Miller synthesis.

Scenario 1: No Spots are Visible on the TLC Plate

Problem: After developing and visualizing the TLC plate, no spots are apparent, or they are exceedingly faint.

Root Cause Analysis and Solutions:

  • Insufficient Sample Concentration: The concentration of the analyte in the spotted aliquot may be below the detection limit of the visualization technique.

    • Corrective Action: Increase the concentration of the spotting solution. This can be achieved by taking a larger aliquot from the reaction mixture or by carefully evaporating some of the solvent from the aliquot before spotting.

  • Inadequate Visualization Method: Quinolines are inherently UV-active due to their aromatic nature.

    • Corrective Action: Ensure visualization is performed under a UV lamp, typically at 254 nm. If spots remain faint, consider a more sensitive chemical staining method such as an iodine chamber.

  • Reaction Stagnation: It's possible the reaction has not initiated, meaning there is no product to detect and the starting material may not have been spotted for comparison.

    • Corrective Action: Always co-spot the reaction mixture with the starting materials (p-phenetidine and crotonaldehyde) to confirm their presence and consumption over time.[1] This also helps in identifying new product spots.

Scenario 2: All Spots are Clumped at the Baseline (Rf ≈ 0) or at the Solvent Front (Rf ≈ 1)

Problem: Poor separation of components, with all spots migrating either too little or too much.

Root Cause Analysis and Solutions:

  • Inappropriate Mobile Phase Polarity: The chosen solvent system's polarity is not suitable for the compounds being analyzed.[2]

    • Spots at the Baseline: The eluent is not polar enough to overcome the analytes' affinity for the polar silica gel stationary phase.

      • Corrective Action: Gradually increase the polarity of the mobile phase. A common solvent system is a mixture of hexane and ethyl acetate.[3][4] If using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 ratio.

    • Spots at the Solvent Front: The eluent is too polar, causing all components to travel with the solvent front with minimal interaction with the stationary phase.

      • Corrective Action: Decrease the polarity of the mobile phase. If using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 ratio.

Scenario 3: Streaking or "Tailing" of Spots

Problem: Spots appear as elongated streaks rather than tight, circular spots.

Root Cause Analysis and Solutions:

  • Sample Overloading: Applying too much sample to the plate can lead to streaking.[2]

    • Corrective Action: Dilute the sample or apply a smaller volume to the TLC plate. The initial spot should ideally be 1-2 mm in diameter.[5]

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen in the quinoline ring can interact strongly with the acidic silica gel, causing tailing.[5]

    • Corrective Action: Add a small amount of a basic modifier, such as 0.1-2.0% triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel.[5]

  • Decomposition on the Plate: Some compounds may decompose on the acidic silica gel.

    • Corrective Action: Running a 2D TLC can help diagnose this issue. If a compound is decomposing, it will appear below the diagonal after the second elution.[6]

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the expected trend in Rf values during the reaction?

A1: The starting material, p-phenetidine, is an aromatic amine and is more polar than the product, this compound. Therefore, as the reaction progresses, you should observe the disappearance of a spot with a lower Rf value (p-phenetidine) and the appearance of a new spot with a higher Rf value (the quinoline product).

Q2: How can I confirm the identity of the product spot?

A2: The most reliable method is to use a "co-spot".[1] On the same TLC plate, spot the starting material, the reaction mixture, and a mixture of the two in the same lane. This will help you track the consumption of the starting material and the formation of the product. If an authentic sample of this compound is available, it should be spotted in a separate lane for direct comparison.

Q3: How often should I monitor the reaction?

A3: For a new or unoptimized reaction, it is advisable to take an aliquot for TLC analysis every 30-60 minutes.[7] This will provide a good reaction profile. Once the reaction is complete (i.e., the starting material is consumed), the product spot should remain constant over time.

Q4: Can I use TLC for quantitative analysis?

A4: TLC is primarily a qualitative technique. While you can get a rough estimate of the relative amounts of components by the size and intensity of the spots, it is not a precise quantitative method. For accurate quantification, techniques such as HPLC or GC are recommended.

PART 3: Experimental Protocols & Data

Detailed Protocol for TLC Monitoring
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application:

    • Dissolve a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Use a capillary tube to apply a small spot of the solution onto the origin line. Ensure the spot is small and concentrated.[4]

    • Also spot the starting materials for reference.

  • Development:

    • Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm.

    • Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • After the plate has dried, visualize the spots under a UV lamp.

    • Circle the visible spots with a pencil and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front).

Table 1: Recommended Solvent Systems for Quinoline Synthesis TLC

Solvent System (Hexane:Ethyl Acetate, v/v)PolarityApplication Notes
9:1LowGood starting point for relatively non-polar compounds.
7:3MediumA versatile system for many quinoline derivatives.
1:1HighSuitable for more polar starting materials or products.

PART 4: Visualizations

reaction_monitoring_workflow cluster_reaction Reaction cluster_tlc TLC Monitoring p_phenetidine p-Phenetidine reaction_vessel Reaction Vessel p_phenetidine->reaction_vessel crotonaldehyde Crotonaldehyde crotonaldehyde->reaction_vessel take_aliquot Take Aliquot reaction_vessel->take_aliquot Periodically spot_plate Spot TLC Plate take_aliquot->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV) develop_plate->visualize analyze Analyze Rf visualize->analyze analyze->reaction_vessel Continue or Quench

Caption: Example of a co-spotted TLC plate.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Chemistry LibreTexts. (2022). Uses of TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Ethoxy-2-methylquinoline and Other Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a pharmacologically significant scaffold. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. This has made it a "privileged structure" in drug discovery, continually inspiring the development of new therapeutic agents.

Comparative Analysis of Biological Activity

This section compares the potential biological activities of 6-Ethoxy-2-methylquinoline with known quinoline analogs. The comparison is primarily focused on two key areas: antimicrobial and anticancer activities, due to the prevalence of these properties among quinoline derivatives.

Antimicrobial Activity

Quinolines have long been recognized for their antibacterial properties. The well-known fluoroquinolone antibiotics, such as ciprofloxacin, feature a quinoline core and are widely used to treat bacterial infections.[3] The antimicrobial efficacy of quinoline derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific MIC values for this compound are not available, we can analyze the data for structurally related compounds to predict its potential activity. The presence of an alkoxy group at the C-6 position and a methyl group at the C-2 position can influence the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoline Analogs

Compound/DrugOrganismMIC (µg/mL)Reference
Ciprofloxacin Staphylococcus aureus0.25[3]
Escherichia coli≤0.015 - 1[3]
Pseudomonas aeruginosa0.25 - 4[3]
HT61 (a quinoline derivative) Staphylococcus aureusNot specified, but effective against biofilms[4]
Various 2-phenylquinoline derivatives Staphylococcus aureus4 - 16[5]
Bacillus subtilis8 - 32[5]

Note: Lower MIC values indicate greater antimicrobial activity.

The data in Table 1 showcases the potent antibacterial activity of ciprofloxacin against a range of Gram-positive and Gram-negative bacteria. Other quinoline derivatives, such as HT61 and various 2-phenylquinolines, also exhibit activity, particularly against Gram-positive organisms like Staphylococcus aureus.[4][5] The structure-activity relationship (SAR) of quinolines suggests that modifications at the C-2 and C-6 positions can significantly impact their antimicrobial profile. It is plausible that this compound could exhibit activity against Gram-positive bacteria, though likely less potent than established antibiotics like ciprofloxacin.

Anticancer Activity

The quinoline scaffold is also a promising framework for the development of anticancer agents.[6] Many quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Direct IC50 values for this compound are not documented. However, data from closely related 6-methoxyquinoline derivatives provide valuable insights into the potential cytotoxic effects of 6-alkoxy-2-methylquinolines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Quinoline Analogs

Compound/DrugCell LineIC50 (µM)Reference
Copper-6-methoxyquinoline complex A549 (Lung carcinoma)57.9
Zinc-6-methoxyquinoline complex A549 (Lung carcinoma)202.3
Cisplatin (Control) A549 (Lung carcinoma)266.0
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine Various human tumor cell lines< 1.0[7]
Various 2-arylquinoline derivatives HeLa (Cervical cancer)8.3 - >100[8]
PC3 (Prostate cancer)31.37 - >100[8]

Note: Lower IC50 values indicate greater anticancer activity.

As shown in Table 2, metal complexes of 6-methoxyquinoline exhibit cytotoxicity against lung cancer cells, with the copper complex being significantly more potent than the zinc complex and the standard chemotherapy drug cisplatin. Furthermore, other quinoline derivatives with substitutions at various positions demonstrate potent anticancer activity, with some compounds showing IC50 values in the sub-micromolar range.[7] Structure-activity relationship studies of 2-arylquinolines have indicated that substitutions at the C-6 position can influence their cytotoxic profile.[8] This suggests that this compound may possess anticancer properties, and its efficacy would likely be dependent on the specific cancer cell line and the nature of the substituents on the quinoline ring.

Experimental Protocols

To facilitate further research and a direct comparison of this compound, detailed protocols for the standard assays to determine antimicrobial and anticancer activities are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.

Workflow for Brodth Microdilution Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compound plate Add dilutions and inoculum to 96-well plate start->plate Dispense inoculum Prepare standardized bacterial inoculum inoculum->plate Inoculate incubate Incubate at 37°C for 18-24 hours plate->incubate read Visually inspect for turbidity incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed cells in a 96-well plate adhere Allow cells to adhere (24 hours) seed->adhere treat Treat cells with serial dilutions of test compound adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. [9]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs provides a strong basis for predicting its potential as a bioactive compound. The presence of the quinoline core, coupled with the 2-methyl and 6-ethoxy substituents, suggests that it may possess both antimicrobial and anticancer properties. The provided experimental protocols offer a clear pathway for researchers to empirically determine the activity of this compound and to further explore the vast therapeutic potential of the quinoline scaffold. Further investigation into the synthesis and biological screening of this specific compound is warranted to fully elucidate its pharmacological profile.

References

  • Review on Antimicrobial Activity of Quinoline - Human Journals. (2022-04-30). Available from: [Link]

  • 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (n.d.). Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019-01-15). Available from: [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020-04-21). Available from: [Link]

  • In search of novel cytotoxic agents based on acridone scaffold, twenty five derivatives of acridone-2- carboxamide were synthesized and evaluated against a panel of eleven cancer cell lines by using MTT assay. (n.d.). Available from: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2024-10-10). Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018-01-31). Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Available from: [Link]

  • 6-Methoxyquinaldine | C11H11NO | CID 70648. (n.d.). Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). Available from: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023-09-21). Available from: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). Available from: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Available from: [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (n.d.). Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). Available from: [Link]

  • Biological Activity of Quinoxaline Derivatives. (n.d.). Available from: [Link]

  • Antibacterial and antibiofilm activity of 8-Hydroxyquinoline derivatives against Mycobacterium and Staphylococcus species. (n.d.). Available from: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). Available from: [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Available from: [Link]

  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. (2025-01-21). Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. (n.d.). Available from: [Link]

  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (n.d.). Available from: [Link]

  • Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.). Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). Available from: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (n.d.). Available from: [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Ethoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Ethoxyquinoline as a Synthetic Antioxidant

Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, EQ) is a potent synthetic antioxidant renowned for its efficacy in preventing lipid peroxidation.[1][2] Its primary mechanism of action lies in its ability to act as a radical scavenger, donating a hydrogen atom to reactive free radicals and thereby terminating the oxidative chain reaction.[2] This property has led to its extensive use as a preservative in animal feed, protecting fats and fat-soluble vitamins from degradation.[1] However, concerns over the safety and metabolic fate of ethoxyquin have spurred research into its derivatives, aiming to identify compounds with comparable or superior antioxidant activity and improved safety profiles.[3] This guide provides a comparative analysis of the antioxidant activity of ethoxyquinoline and its key derivatives, supported by available experimental data, and details the standard methodologies for such evaluations.

Key Ethoxyquinoline Derivatives: Structure and Significance

The antioxidant activity of ethoxyquinoline is intrinsically linked to its chemical structure. Modifications to the quinoline ring and its substituents can significantly alter its radical scavenging potential. Here, we focus on four key derivatives: two synthetic analogues, Hydroquin and Hydroxyquin , and two primary oxidation products, the Ethoxyquin dimer (EQDM) and Quinone Imine (QI) .

dot

ethoxyquinoline_derivatives cluster_ethoxyquin Ethoxyquin (EQ) cluster_hydroquin Hydroquin cluster_hydroxyquin Hydroxyquin cluster_dimer Ethoxyquin Dimer (EQDM) cluster_quinoneimine Quinone Imine (QI) EQ_img EQ_img HQ_img HQ_img OHQ_img OHQ_img dimer_img dimer_img QI_img QI_img

Caption: Chemical structures of Ethoxyquinoline and its key derivatives.

Comparative Antioxidant Activity: An Analysis of Available Data

A direct, comprehensive comparison of the antioxidant activity of ethoxyquinoline and its derivatives using standardized in vitro assays with reported IC50 values is not extensively available in publicly accessible literature. However, existing studies, primarily focused on their application in preserving fish meal and fish oil, provide valuable semi-quantitative insights into their relative efficacies.

The table below summarizes the available comparative data. It is important to note that these values are context-dependent and may not directly translate to other systems.

CompoundRelative Antioxidant EfficacyTest SystemReference
Ethoxyquin (EQ) BaselineFish Meal / Fish Oil[1]
Hydroxyquin ~350% of EQFish Oil[1]
~75% of EQFish Meal[1]
Hydroquin ~52% of EQFish Oil[1]
~101% of EQFish Meal[1]
Ethoxyquin Dimer (EQDM) ~69% of EQFish Meal[1][4]
Quinone Imine (QI) ~80% of EQFish Meal[1][4]

Structure-Activity Relationship Insights

Based on the available data, we can infer several key structure-activity relationships:

  • The Role of the 6-Position Substituent: The substitution at the 6-position of the quinoline ring appears to be a critical determinant of antioxidant activity. The replacement of the 6-ethoxy group with a hydroxyl group (in Hydroxyquin) dramatically increases its efficacy in a lipid-rich environment like fish oil, likely due to the enhanced hydrogen-donating ability of the hydroxyl group.[1]

  • The Importance of the Heterocyclic Nitrogen: The nitrogen atom within the dihydroquinoline ring is essential for the antioxidant mechanism, as it can stabilize the radical formed upon hydrogen donation.

  • Oxidation Products as Potent Antioxidants: The fact that the primary oxidation products of ethoxyquin, the dimer and quinone imine, retain significant antioxidant activity is a crucial aspect of its overall effectiveness.[1][4] This suggests that ethoxyquin provides prolonged protection as it is consumed and converted into these active metabolites.

Standardized Methodologies for In Vitro Antioxidant Activity Assessment

To enable a standardized and objective comparison of the antioxidant activity of ethoxyquinoline derivatives, the following in vitro assays are widely employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

dot

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with test compound dilutions in a 96-well plate DPPH_sol->Mix Test_sol Prepare serial dilutions of test compounds and positive control (e.g., Trolox) Test_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value from concentration-inhibition curve Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (ethoxyquin and its derivatives) and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds, positive control, or blank solvent to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of its characteristic blue-green color.

dot

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions ABTS_radical Mix and incubate in the dark for 12-16 hours to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix diluted ABTS•+ solution with test compound dilutions ABTS_working->Mix Incubate Incubate at room temperature for a defined time (e.g., 6 minutes) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) Calculate->IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

Experimental Protocol: ABTS Assay

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and Expression of Results: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol: FRAP Assay

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound dilutions to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a ferrous iron standard solution. Results are typically expressed as Fe²⁺ equivalents.

Discussion and Future Perspectives

The available data, though not derived from standardized in vitro assays, strongly suggests that structural modifications to the ethoxyquin molecule can significantly modulate its antioxidant activity. The enhanced potency of hydroxyquin in a lipid environment and the sustained activity of its oxidation products highlight promising avenues for the development of novel antioxidants.

However, the lack of direct, quantitative comparative data from standardized assays like DPPH, ABTS, and FRAP for ethoxyquin and its primary derivatives represents a significant knowledge gap. Such studies are crucial for a definitive understanding of their structure-activity relationships and for the rational design of new antioxidants with improved efficacy and safety profiles.

Future research should focus on the systematic synthesis and evaluation of a broader range of ethoxyquinoline derivatives. By varying the substituents on the quinoline ring and assessing their antioxidant activity using the standardized protocols outlined in this guide, a comprehensive quantitative structure-activity relationship (QSAR) model can be developed. This will be instrumental in guiding the design of the next generation of highly effective and safe synthetic antioxidants for various applications, from feed preservation to pharmaceuticals.

References

  • Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. [Link]

  • de Koning, A. J. (2002). The antioxidant ethoxyquin and its analogues: a review. Journal of the Science of Food and Agriculture, 82(7), 679-684. [Link]

  • Thorisson, S., Gunstone, F. D., & Hardy, R. (1992). The antioxidant properties of ethoxyquin and its oxidation products in fish meal and fish oil. Journal of the American Oil Chemists' Society, 69(8), 806-809. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. [Link]

  • European Food Safety Authority. (2015). Scientific Opinion on the safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species. EFSA Journal, 13(11), 4272. [Link]

  • Błaszczyk, A., & Skolimowski, J. (2005). Synthesis and studies on antioxidants: ethoxyquin (EQ) and its derivatives. Acta Poloniae Pharmaceutica, 62(2), 111-115. [Link]

  • Liu, Y. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5651-5654. [Link]

  • Taimr, L., & Smelhaus, J. (1987). Study of the mechanism of the antioxidant action of ethoxyquin. Angewandte Makromolekulare Chemie, 153(1), 131-144. [Link]

  • Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2020). The influence of extraction of natural compounds on the antioxidant activity of extracts. Processes, 8(1), 59. [Link]

  • ChemSrc. (2026). The Science Behind Ethoxyquin: An Antioxidant for Stability and Preservation. [Link]

Sources

Comparative Guide: 6-Ethoxy-2-methylquinoline vs. 6-Hydroxy-2-methylquinoline Bioactivity

[1]

Executive Summary: The "Masked" vs. The "Active" Pharmacophore[1]

In the landscape of functionalized quinolines, 6-Ethoxy-2-methylquinoline (6-Ethoxyquinaldine) and 6-Hydroxy-2-methylquinoline (6-Hydroxyquinaldine) represent a classic medicinal chemistry pairing: the lipophilic ether and its polar, metabolically active phenolic counterpart.[1]

While often overshadowed by their dihydro-analogues (such as the feed antioxidant Ethoxyquin), these fully aromatic quinaldines possess distinct bioactivity profiles relevant to drug discovery, particularly in kinase inhibition, DNA intercalation, and redox cycling.[1]

The Core Distinction:

  • 6-Hydroxy-2-methylquinoline (The Effector): Possesses a free phenolic hydroxyl group, acting as a direct hydrogen atom donor (antioxidant) and a phase II metabolic handle (glucuronidation target).[1] It is significantly more polar and has higher melting points due to intermolecular hydrogen bonding.[1]

  • This compound (The Carrier/Prodrug): The ethyl ether derivative.[1] It lacks direct hydrogen-donating capacity but exhibits superior lipophilicity (LogP), allowing for enhanced membrane permeability.[1] In biological systems, it functions primarily as a latent precursor, requiring metabolic O-dealkylation to exert redox activity.[1]

Part 1: Physicochemical & Structural Analysis

The divergence in bioactivity begins with physical properties.[1] The masking of the hydroxyl group with an ethyl chain fundamentally alters solubility and permeability.[1]

Table 1: Comparative Physicochemical Profile
FeatureThis compound6-Hydroxy-2-methylquinoline
CAS Registry 6628-28-0 613-21-8
Common Name 6-Ethoxyquinaldine6-Hydroxyquinaldine
Molecular Weight 187.24 g/mol 159.19 g/mol
Physical State Low-melting solid / Oil (MP: ~70-72°C)High-melting crystalline solid (MP: ~216°C)
LogP (Predicted) ~3.6 (Lipophilic)~1.9 (Moderately Polar)
H-Bond Donors 01 (Phenolic OH)
Solubility Soluble in DCM, EtOAc, lipidsSoluble in DMSO, MeOH, aqueous base
Primary Bio-Role Membrane Penetrator / PrecursorRedox Active / Phase II Substrate
Structural Insight

The 2-methyl group (quinaldine position) in both molecules is electronically activated by the adjacent ring nitrogen.[1] This makes the methyl protons acidic, allowing these compounds to participate in condensation reactions (e.g., with aldehydes to form styryl dyes).[1] However, the 6-position substitution dictates the interaction with biological targets:

  • 6-OH: Forms strong H-bonds with receptor pockets (e.g., Ser/Thr residues in kinases).[1]

  • 6-OEt: Provides hydrophobic bulk, potentially filling hydrophobic pockets or improving passive diffusion across the Blood-Brain Barrier (BBB).[1]

Part 2: Bioactivity & Mechanism of Action[1]

Antioxidant Activity: The Phenolic Switch

The bioactivity of these compounds is governed by the Phenolic Antioxidant Mechanism .[1]

  • 6-Hydroxy-2-methylquinoline: Acts as a direct antioxidant via Hydrogen Atom Transfer (HAT) .[1] The phenolic hydrogen can quench free radicals (

    
    ), forming a resonance-stabilized phenoxy radical.[1]
    
    • Mechanism:

      
      
      
  • This compound: Is inactive as a direct antioxidant in standard assays (e.g., DPPH) because it lacks the labile hydrogen.[1] However, in in vivo systems, it acts as a pro-antioxidant . Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6 isoforms) perform O-dealkylation, removing the ethyl group to release the active 6-hydroxy metabolite.[1]

Metabolic Fate and Toxicity

The conversion of the Ethoxy form to the Hydroxy form is a critical bioactivation step.[1] However, further oxidation of the 6-hydroxy compound can lead to toxicity.[1]

  • Quinone Imine Formation: The 6-hydroxy-2-methylquinoline can be further oxidized (by ROS or enzymes) to a reactive quinone imine intermediate.[1] This electrophile can react with cellular nucleophiles (glutathione, protein thiols), potentially causing cytotoxicity if not detoxified.[1]

  • Safety Advantage of the Ethoxy Form: By "capping" the oxygen, the Ethoxy derivative delays the formation of the quinone imine, providing a "slow-release" of the active pharmacophore and potentially mitigating acute toxicity spikes.[1]

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the relationship between the lipophilic entry of the Ethoxy derivative, its bioactivation, and the potential divergent pathways for the Hydroxy metabolite (Antioxidant vs. Toxicant).

BioactivityPathwayscluster_legendLegendEthoxyThis compound(Lipophilic Precursor)CYPCYP450(O-Dealkylation)Ethoxy->CYP Phase I MetabHydroxy6-Hydroxy-2-methylquinoline(Active Pharmacophore)CYP->Hydroxy BioactivationROSROS Scavenging(Antioxidant Effect)Hydroxy->ROS H-Atom TransferQuinoneQuinone Imine(Reactive Electrophile)Hydroxy->Quinone Oxidation (-2H)ConjugationGlucuronidation(Excretion)Hydroxy->Conjugation Phase II Metabkey1Blue: Precursorkey2Green: Activekey3Red: Toxic/Reactive

Caption: Metabolic activation pathway showing the conversion of the lipophilic 6-ethoxy prodrug into the active 6-hydroxy antioxidant and subsequent divergence into detoxification or reactive metabolite formation.[1][2]

Part 4: Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended.

Protocol A: Differential Antioxidant Assay (DPPH)

Objective: To demonstrate that 6-hydroxy-2-methylquinoline is a direct antioxidant while this compound is inactive in vitro without metabolic activation.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).[1]

  • Test compounds (10 mM stocks in DMSO).

  • Positive Control: Ascorbic Acid or Trolox.

Workflow:

  • Preparation: Dilute test compounds in methanol to final concentrations of 10, 50, and 100 µM.

  • Reaction: Mix 100 µL of test compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Validation:

    • Expected Result (6-Hydroxy): Dose-dependent decrease in absorbance (color change from purple to yellow).[1]

    • Expected Result (6-Ethoxy): No significant change in absorbance compared to solvent control (remains purple).[1] This confirms the "masked" nature of the ethoxy group. [1]

Protocol B: Microsomal Stability & Bioactivation Assay

Objective: To verify the conversion of this compound to 6-hydroxy-2-methylquinoline using liver microsomes.

Materials:

  • Rat or Human Liver Microsomes (RLM/HLM).[1]

  • NADPH regenerating system.[1]

  • Quench solution: Acetonitrile with Internal Standard (IS).[1]

Workflow:

  • Incubation Mix: Prepare microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Spike: Add this compound (1 µM final).

  • Initiation: Add NADPH regenerating system to start the reaction.[1] Incubate at 37°C.

  • Sampling: At T=0, 15, 30, and 60 min, remove aliquots and quench with Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Transition 1 (Parent): 188 -> 160 m/z (Loss of ethylene).[1]

    • Monitor Transition 2 (Metabolite): 160 -> 130 m/z (Hydroxyquinaldine fragment).[1]

  • Data Interpretation:

    • Plot the disappearance of Parent (Ethoxy) and appearance of Metabolite (Hydroxy).[1]

    • Causality Check: If NADPH is omitted, no conversion should occur. This confirms CYP450 dependence.[1]

Part 5: Critical Differentiation from Ethoxyquin

Warning: Researchers must distinguish these compounds from Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline).[1]

  • Ethoxyquin: A dihydroquinoline used as a feed preservative. It is easily oxidized and contains a secondary amine.[1]

  • This compound: A fully aromatic quinoline.[1][3][4] It is chemically more stable, lacks the secondary amine hydrogen, and exhibits different fluorescence and binding properties.[1] Ensure your CAS numbers match (6628-28-0 for the aromatic ethoxy compound) to avoid catastrophic experimental errors.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 594395, 6-Hydroxy-2-methylquinoline. Retrieved from [Link][1]

  • MDPI. (2023).[1] Antioxidant and Neuroprotective Properties of Quinoline Derivatives. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (n.d.).[1] Metabolism of Methylquinolines and Ethoxyquin. Retrieved from [Link]

Safety Operating Guide

6-Ethoxy-2-methylquinoline Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Core Directive: 6-Ethoxy-2-methylquinoline (CAS 6628-28-0) is a quinoline derivative typically presenting as a solid (mp ~70-73°C). It must be managed as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal trash or sanitary sewer systems.

Immediate Classification:

  • Waste Type: Hazardous Organic Waste (Non-Halogenated, unless in halogenated solvent).

  • RCRA Status: Not explicitly P- or U-listed; however, it must be characterized by the generator for toxicity and ignitability (if in solution). Default to D001 (Ignitable) if in flammable solvent or General Organic Waste if solid.

  • Primary Hazard: Skin/Eye Irritant; Potential Aquatic Toxin.

Part 2: Hazard Identification & Safety Prerequisites

Before initiating disposal, verify the chemical state. This compound is a solid at room temperature. Handling requires strict adherence to the "Cradle-to-Grave" management principle.[1]

2.1 Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (Double-gloving recommended)Prevents dermal absorption; quinolines can be skin sensitizers.
Eye Protection Chemical Splash Goggles Protects against dust or solution splash; standard safety glasses are insufficient for disposal operations.
Respiratory N95 or P100 Respirator (if dust is visible)Prevents inhalation of particulates during solid transfer.[2]
Body Defense Lab Coat (Buttoned) + Chemical Apron Prevents contamination of personal clothing.[1][2]
2.2 Chemical Properties Relevant to Disposal
  • CAS Number: 6628-28-0[3][4][5]

  • Physical State: Solid (Crystalline/Powder)

  • Melting Point: ~70–73 °C

  • Solubility: Insoluble in water; soluble in organic solvents (Ethanol, DMSO, Chloroform).

  • Incompatibility: Strong Oxidizing Agents (Reaction may generate toxic nitrogen oxide fumes).

Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance (Excess/Expired)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound, Solid."

    • Hazard Checkbox: [x] Toxic [x] Irritant.[6]

  • Procedure:

    • Place the original container inside a secondary containment tray.

    • If the original bottle is intact and the cap is secure, the entire bottle can be placed into the larger solid waste drum (overpack) if permitted by your facility's EHS.

    • If transferring loose powder, use a disposable spatula. Do not generate dust.[2]

    • Wipe the exterior of the waste container with a damp paper towel (solvent-dampened) to remove residue. Dispose of the towel as solid contaminated waste (Scenario C).

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
  • Segregation: Determine the solvent system.

    • Non-Halogenated Solvents (e.g., Ethanol, Methanol, DMSO): Dispose in Stream A .

    • Halogenated Solvents (e.g., DCM, Chloroform): Dispose in Stream B .

  • Procedure:

    • Pour the solution into the appropriate carboy (HDPE or Glass) using a funnel to prevent spillage.

    • Do NOT fill the container >90% full. Leave headspace for expansion.

    • Rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.

    • Close the lid tightly immediately after addition.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels) [1]
  • Classification: Solid Hazardous Debris.

  • Procedure:

    • Collect all disposable items contaminated with the substance.

    • Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated solid waste pail.

    • Seal the bag with tape or a zip tie.

    • Label as "Solid Debris Contaminated with Quinolines."

Part 4: Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this compound waste streams.

DisposalFlow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Consumables SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck DebrisBag Double-Bagged Solid Debris (Polyethylene Bag) Debris->DebrisBag StreamA Stream A: Non-Halogenated (Ethanol/DMSO/Acetone) SolventCheck->StreamA No Halogens StreamB Stream B: Halogenated (DCM/Chloroform) SolventCheck->StreamB Contains Halogens Incineration Final Disposal: High-Temp Incineration StreamA->Incineration StreamB->Incineration SolidBin->Incineration DebrisBag->Incineration

Figure 1: Waste segregation workflow for this compound ensuring compliance with standard organic chemical disposal protocols.

Part 5: Spill Response & Emergency Procedures

In the event of a spill, immediate containment is required to prevent environmental release.[7]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat. If powder is airborne, wear a respirator.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup. Scoop into a waste container.

    • Liquid Spill: Surround with absorbent pillows or vermiculite. Do not use sawdust (potential flammability with certain solvents).

  • Decontamination: Scrub the surface with a soap and water solution. Collect all cleanup materials as Scenario C waste.

Part 6: Regulatory Framework & Compliance

While this compound is not specifically listed on the EPA's RCRA P-list or U-list, it is regulated under the "Characteristic" waste guidelines if it exhibits toxicity or ignitability (when in solution).

  • RCRA Code Recommendation:

    • If pure solid: Manage as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure [TCLP] proves otherwise, which is rare for this specific compound).

    • If in flammable solvent: D001 (Ignitability).

  • Disposal Method: The preferred method for quinoline derivatives is High-Temperature Incineration at a permitted facility to ensure complete destruction of the nitrogen-containing ring structure.

References
  • CAS Common Chemistry. (n.d.).[4] this compound Details. American Chemical Society.[4] Retrieved from [Link][4]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Ethoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6628-28-0 Synonyms: 6-Ethoxyquinaldine; 2-Methyl-6-ethoxyquinoline Physical State: White to off-white solid (Melting Point: ~70°C)[1]

Risk Profile & Hazard Architecture

Handling 6-Ethoxy-2-methylquinoline requires a specific understanding of its structural properties. Unlike its commercial antioxidant analog Ethoxyquin (CAS 91-53-2), this compound is a substituted quinaldine intermediate often used in pharmaceutical synthesis.

Its safety profile is governed by two primary chemical characteristics:

  • Nitrogen Heterocycle: As a quinoline derivative, it acts as a weak organic base. This facilitates rapid absorption through mucous membranes, leading to immediate irritation (H335, H319).

  • Lipophilicity: The ethoxy group increases lipid solubility, enhancing skin permeability. This makes "Harmful if Swallowed" (H302) and potential systemic absorption significant risks during handling.

GHS Hazard Matrix:

Hazard Code Description Operational Implication
H302 Harmful if swallowed Strict hygiene zones; NO mouth pipetting; double-glove protocol during weighing.
H315 Causes skin irritation Direct contact will cause dermatitis; immediate soap/water wash required.
H319 Causes serious eye irritation Fine dust can cause severe ocular distress; safety goggles are non-negotiable.

| H335 | May cause respiratory irritation | Dust generation during weighing is the primary inhalation risk. |

Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance required for organic bases and the particulate filtration needed for irritant solids.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Primary): All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Personal Gear (Secondary): If hood access is compromised or during spill cleanup outside the hood, use a P100 (HEPA) half-face respirator .

    • Why: A simple N95 offers insufficient seal against fine chemical dusts that act as mucosal irritants.

B. Dermal Protection
  • Gloves: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

    • Breakthrough Logic: Quinaldine derivatives are generally compatible with nitrile. However, if dissolved in halogenated solvents (e.g., DCM), you must switch to Silver Shield/Laminate gloves or double-glove (Laminate inner / Nitrile outer).

  • Body: Lab coat (buttoned to neck) + Long pants + Closed-toe chemical-resistant shoes.

C. Ocular Protection
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Contraindication: Do not rely on safety glasses with side shields. The air currents in a fume hood can swirl light powders like this compound behind the lens.

Operational Workflows

Logic Map: PPE Selection & Handling

PPE_Workflow Start Task: Handle this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution DustRisk Is Dust Generation Likely? (e.g., Weighing, Grinding) Solid->DustRisk SolventCheck Solvent Type? Solution->SolventCheck Hood MANDATORY: Fume Hood PPE: Nitrile + Goggles DustRisk->Hood Yes (In Lab) Respirator P100 Respirator + Goggles + Double Nitrile Gloves DustRisk->Respirator Yes (Outside Hood) StdGlove Single Nitrile Gloves SolventCheck->StdGlove Methanol/Water/Ether LamGlove Laminate/Silver Shield Gloves SolventCheck->LamGlove DCM/Chloroform

Figure 1: Decision Logic for PPE selection based on physical state and solvent compatibility.

Protocol: Safe Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan temporarily only if wearing a P100 respirator.

  • Anti-Static Measure: Use an anti-static gun or wipes on the weighing boat. Lipophilic solids often carry static charge, causing "jumping" powder which leads to inhalation risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol is effective for this compound) and dispose of the tissue as solid hazardous waste.

Emergency & Disposal Procedures

Spill Response (Dry Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder away.

  • Contain: Cover the spill with a solvent-dampened paper towel (Ethanol or Acetone) to prevent dust dispersion.

  • Cleanup: Scoop the damp material into a wide-mouth waste jar.

  • Wash: Clean the surface with soap and water twice to remove oily residues.

Disposal Strategy

This compound must never be flushed down the drain. It is toxic to aquatic life (often H411/H412 associated with quinolines).

Waste StreamClassificationContainer Requirements
Solid Waste Hazardous Organic SolidAmber glass or HDPE jar; Label "Toxic Solid"
Liquid Waste Organic Solvent (Non-Halogenated)If dissolved in MeOH/EtOH; compatible with standard organic streams.
Contaminated Debris Solid Hazardous WasteGloves, wipes, and weighing boats must go to solid waste, not trash.

References

  • National Center for Biotechnology Information (PubChem). (2024). Quinoline Derivative Toxicity Profiles (General Structural Analog Data). [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Ethoxy-2-methylquinoline
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Reactant of Route 2
6-Ethoxy-2-methylquinoline

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